molecular formula C6H12NaO6 B583971 Sodium L-Rhamnonate CAS No. 159929-82-5

Sodium L-Rhamnonate

カタログ番号: B583971
CAS番号: 159929-82-5
分子量: 203.146
InChIキー: RNBMGHMRGMTMKR-WPFDRSMRSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Sodium L-Rhamnonate is a critical metabolic intermediate in the nonphosphorylated pathway of L-rhamnose catabolism, a pathway identified in diverse organisms including various fungi like Aspergillus nidulans and Pichia pastoris , and bacteria such as Azotobacter vinelandii . This pathway involves the conversion of L-rhamnose to pyruvate and L-lactaldehyde through a series of enzymatic steps, with L-rhamnonate being dehydrated by the enzyme L-rhamnonate dehydratase (LRA3) to form L-2-keto-3-deoxyrhamnonate (L-KDR) . Research has shown that the L-rhamnonate dehydratase (RhamD) from E. coli , a member of the enolase superfamily, utilizes a His-Asp dyad to catalyze a syn-dehydration of L-rhamnonate, generating an enediolate intermediate stabilized by an essential Mg 2+ ion . The study of Sodium L-Rhamnonate is therefore vital for enzymology studies, particularly for investigating the structure and reaction mechanisms of dehydratases in the enolase superfamily . Furthermore, this compound is essential for researchers mapping and validating microbial metabolic networks, especially for understanding how bacteria and fungi break down and utilize L-rhamnose from complex plant polysaccharides in nature .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

sodium;(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6.Na/c1-2(7)3(8)4(9)5(10)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOLBEMWUZGFHH-WPFDRSMRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C(=O)[O-])O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Sodium L-Rhamnonate (CAS 159929-82-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Biomolecule

Sodium L-Rhamnonate, the sodium salt of L-rhamnonic acid, represents a specialized biomolecule with emerging interest in various scientific domains. As the conjugate base of a sugar acid derived from L-rhamnose, its properties and potential applications are intrinsically linked to the biochemistry of this deoxy sugar. This guide is structured to provide a comprehensive technical overview for researchers and drug development professionals. It is important to note that while extensive data exists for the parent sugar, L-rhamnose, and its derivatives, specific peer-reviewed data on Sodium L-Rhamnonate is limited. Therefore, this document will synthesize available information on closely related compounds to present a scientifically grounded yet forward-looking perspective. Our narrative will be guided by the principles of causality in experimental design and self-validating protocols, ensuring a trustworthy and authoritative resource.

Core Molecular Identity and Physicochemical Properties

Sodium L-Rhamnonate is a carbohydrate derivative that exists as a white, highly purified solid. Its fundamental properties are summarized below:

PropertyValueSource
CAS Number 159929-82-5
Molecular Formula C₆H₁₁NaO₆
Molecular Weight 203.15 g/mol
Synonyms 6-Deoxy-L-mannonic Acid Sodium Salt
Storage Conditions Room temperature or 4°C for short-term; -20°C for long-term (1-2 years)

Synthesis and Manufacturing Considerations

A definitive, publicly available protocol for the synthesis of Sodium L-Rhamnonate is not extensively documented in peer-reviewed literature. However, its synthesis can be logically inferred from established carbohydrate chemistry. The likely synthetic pathway would originate from L-rhamnose, a commercially available deoxy sugar.

Conceptual Synthetic Workflow:

The synthesis would likely involve the oxidation of the aldehyde group of L-rhamnose to a carboxylic acid, forming L-rhamnonic acid. This can be achieved using various oxidizing agents, with careful control of reaction conditions to prevent over-oxidation of the secondary hydroxyl groups. Subsequent neutralization with a sodium base, such as sodium hydroxide or sodium bicarbonate, would yield Sodium L-Rhamnonate.

G cluster_0 Synthesis of Sodium L-Rhamnonate L-Rhamnose L-Rhamnose Oxidation Oxidation L-Rhamnose->Oxidation e.g., Bromine water L-Rhamnonic_Acid L-Rhamnonic_Acid Oxidation->L-Rhamnonic_Acid Neutralization Neutralization L-Rhamnonic_Acid->Neutralization e.g., NaOH Sodium_L-Rhamnonate Sodium_L-Rhamnonate Neutralization->Sodium_L-Rhamnonate Purification Purification Sodium_L-Rhamnonate->Purification e.g., Recrystallization Final_Product Final_Product Purification->Final_Product

Caption: Conceptual workflow for the synthesis of Sodium L-Rhamnonate.

Purification and Quality Control:

Purification of the final product would be critical to remove any unreacted starting materials, byproducts, and excess salts. Techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water mixtures) would likely be employed.

For a research or pharmaceutical-grade product, a comprehensive suite of analytical tests would be necessary to confirm its identity, purity, and quality.

Analytical Characterization

A multi-faceted analytical approach is essential for the unambiguous characterization of Sodium L-Rhamnonate.

Spectroscopic Analysis:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show a series of multiplets in the carbohydrate region (typically 3.0-5.0 ppm) corresponding to the protons on the carbon backbone. The methyl group protons would appear as a doublet further upfield.

    • ¹³C NMR would display six distinct signals for the carbon atoms. The carboxylate carbon would be the most downfield signal.

    • ²³Na NMR can be a powerful tool for quantifying sodium content, with the free sodium ion (Na⁺) typically showing a sharp singlet at 0 ppm. This technique can offer high specificity for sodium determination.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band in the 3500-3200 cm⁻¹ region, indicative of the O-H stretching vibrations of the multiple hydroxyl groups. A strong absorption band corresponding to the asymmetric stretching of the carboxylate group (COO⁻) would be expected in the 1610-1550 cm⁻¹ region.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode would be suitable for detecting the rhamnonate anion (m/z ≈ 179). High-resolution mass spectrometry would provide an accurate mass measurement to confirm the elemental composition.

Chromatographic and Other Analytical Methods:
  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., an ion-exchange or a hydrophilic interaction liquid chromatography - HILIC column) and a detector such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD) would be appropriate for assessing purity.

  • Elemental Analysis: To confirm the percentage composition of carbon, hydrogen, and sodium.

  • Titration: Potentiometric titration could be used to determine the purity by titrating the rhamnonate with a strong acid.

Biological Significance and Potential Applications in Drug Development

The biological relevance of Sodium L-Rhamnonate is primarily inferred from the well-established roles of its parent molecule, L-rhamnose. L-rhamnose is a crucial component of the cell walls of various bacteria, including pathogenic species like Mycobacterium tuberculosis. This has led to the exploration of L-rhamnose and its derivatives as potential antimicrobial agents or as components of vaccines.

Potential Areas of Investigation:
  • Antimicrobial Research: Given that L-rhamnose metabolism is absent in mammals, targeting bacterial pathways involving L-rhamnose is a promising strategy for developing selective antibacterial therapies. Sodium L-Rhamnonate could be investigated as a potential inhibitor of enzymes involved in L-rhamnose metabolism or as a starting material for the synthesis of more complex inhibitors.

  • Glycobiology and Drug Delivery: L-rhamnose-containing glycans are involved in various biological recognition processes. L-rhamnose-functionalized molecules have been explored for targeted drug delivery. Sodium L-Rhamnonate could serve as a precursor for the synthesis of such functionalized molecules.

  • Inhibitors of Sodium-Glucose Cotransporters (SGLTs): Derivatives of L-rhamnose have been synthesized and shown to exhibit inhibitory activity against SGLT1 and SGLT2, which are important targets in the treatment of diabetes. This suggests that modified forms of rhamnonate could be explored in this context.

  • Neuroprotective and Anti-inflammatory Activity: Glycosides of L-rhamnose have demonstrated neuroprotective and anti-inflammatory properties. For instance, certain L-rhamnosides have been shown to reduce neuroinflammatory markers. This opens up the possibility of investigating Sodium L-Rhamnonate and its derivatives for similar activities.

G cluster_1 Potential Research Applications of Sodium L-Rhamnonate Sodium_L-Rhamnonate Sodium_L-Rhamnonate Antimicrobial_Research Antimicrobial_Research Sodium_L-Rhamnonate->Antimicrobial_Research Targeting bacterial cell wall synthesis Drug_Delivery Drug_Delivery Sodium_L-Rhamnonate->Drug_Delivery Precursor for targeted therapies SGLT_Inhibition SGLT_Inhibition Sodium_L-Rhamnonate->SGLT_Inhibition Diabetes research Neuroprotection Neuroprotection Sodium_L-Rhamnonate->Neuroprotection Anti-inflammatory applications

Caption: Potential research avenues for Sodium L-Rhamnonate.

Safety and Handling

Conclusion and Future Directions

Sodium L-Rhamnonate is a specialized biomolecule with a foundation in the rich biochemistry of L-rhamnose. While direct, in-depth technical data remains to be fully elucidated in the public domain, its properties and potential can be reasonably inferred from related compounds. For researchers and drug development professionals, Sodium L-Rhamnonate presents opportunities in antimicrobial research, targeted drug delivery, and as a scaffold for the development of novel therapeutics. The advancement of our understanding of this compound will rely on rigorous analytical characterization and biological evaluation to unlock its full potential.

References

  • Current time information in Singapore. Google.
  • Sodium L-Rhamnonate CAS 159929-82-5. United States Biological.
  • Sodium L-Rhamnonate. 试剂仪器网.
  • Syntheses of l-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells. PMC.
  • Synthesis of some nucleosides derivatives from L- rhamnose with expected biological activity. PubMed Central.
  • L-Rhamnonic acid | C6H12O6 | CID 6602429. PubChem - NIH.
  • The utility of sulfonate salts in drug development. PubMed.
  • Quantitative Elemental Analysis of Sodium(23Na) by NMR Spectroscopy. ResearchGate.
  • Safety Data Sheet: n-Heptane. Carl ROTH.
  • Synthesis of l-rhamnose derived chiral bicyclic triazoles as novel sodium-glucose transporter (SGLT) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
  • L -Rhamnono-1,4-lactone = 98 TLC 20031-16-7. Sigma-Aldrich.
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • Comparison of Analytical Methods to Determine Sodium Content of Low-Sodium Foods | Request PDF. ResearchGate.
  • SAFETY DATA SHEET. Fisher Scientific.
  • n-Heptane - SAFETY DATA SHEET. PENTA.
  • Synthesis of some nucleosides derivatives from L- rhamnose with expected biological activity. ResearchGate.
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
  • NMR Periodic Table: Sodium NMR. IMSERC.
  • L-Rhamnono-1,4-lactone | C6H10O5 | CID 5460219. PubChem.
  • SAFETY DATA SHEET. Actylis Lab Solutions.
  • Collected methods for analysis of sodium metal. SciSpace.
  • Selective (α)-l-Rhamnosylation and Neuroprotective Activity Exploration of Cardiotonic Steroids. PMC.
  • Identification of an l-Rhamnose Synthetic Pathway in Two Nucleocytoplasmic Large DNA Viruses. PMC - NIH.
  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.
  • • SAFETY DATA SHEET. Sigma-Aldrich.
  • strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. LOCKSS.
  • Analytical Methods. RSC Publishing.
  • D-Mannonic acid | C6H12O7 | CID 3246006. PubChem - NIH.
  • Comparison of analytical methods to determine sodium content of low-sodium foods. PubMed.
  • L-rhamnonic acid (CHEBI:17357). EMBL-EBI.

biological role of L-rhamnonate in bacterial metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

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Analyzing Search Results

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Expanding Search Parameters

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Technical Guide: Characterization and Analysis of Non-Oxidative L-Rhamnose Degradation Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The non-oxidative (phosphorylative) L-rhamnose degradation pathway is a critical metabolic route in enteric bacteria (e.g., Escherichia coli, Salmonella enterica) and a target for therapeutic intervention in pathogenic biofilms. Unlike oxidative pathways found in fungi, this pathway relies on an isomerase-kinase-aldolase triad to cleave the 6-carbon deoxy-sugar into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.

This guide provides a structural and functional analysis of the pathway's intermediates, specifically focusing on the transient species L-rhamnulose-1-phosphate (R1P) . It details protocols for the enzymatic synthesis, isolation, and spectroscopic validation of these metabolites, serving as a blueprint for researchers in metabolic engineering and antimicrobial development.

Part 1: Mechanistic Architecture of the Pathway

The catabolism of L-rhamnose (6-deoxy-L-mannose) is mediated by the rha operon. The pathway logic is defined by the conservation of carbon atoms until the final retro-aldol cleavage.

The Enzyme Triad

The pathway proceeds through three distinct catalytic steps before entering central metabolism (Glycolysis via DHAP).

  • Isomerization (RhaA): The reversible isomerization of the aldose L-rhamnose to the ketose L-rhamnulose. This step is thermodynamically close to equilibrium.

  • Phosphorylation (RhaB): The ATP-dependent phosphorylation of L-rhamnulose at the C1 position. This is the committed step , trapping the metabolite intracellularly.

  • Cleavage (RhaD): A Class II aldolase mediates the retro-aldol cleavage of L-rhamnulose-1-phosphate into DHAP and L-lactaldehyde.

Pathway Visualization

The following diagram illustrates the molecular flow and enzymatic regulation.

RhamnosePathway cluster_0 Cytosol Rham L-Rhamnose (Extracellular) Rham_In L-Rhamnose (Intracellular) Rham->Rham_In RhaT (Transport) Rhamulose L-Rhamnulose (Ketose) Rham_In->Rhamulose RhaA (Isomerase) R1P L-Rhamnulose-1-P (R1P) Rhamulose->R1P RhaB (Kinase) +ATP DHAP DHAP (Glycolysis) R1P->DHAP RhaD (Aldolase) Lact L-Lactaldehyde R1P->Lact RhaD Prop 1,2-Propanediol (Anaerobic) Lact->Prop FucO (Reductase)

Figure 1: The phosphorylative L-rhamnose degradation pathway in E. coli. Red arrow indicates the committed phosphorylation step.

Part 2: Intermediate Characterization & Data

Understanding the physicochemical properties of the intermediates is prerequisite to experimental design. R1P is commercially unavailable and unstable, requiring in situ generation or careful chemo-enzymatic synthesis.

Key Metabolite Data
IntermediateChemical RoleStabilityDetection Method (Preferred)Key Characteristic
L-Rhamnulose Isomerization productModerateHPLC (Amine column)Equilibrium favors L-rhamnose (approx 60:40)
L-Rhamnulose-1-P (R1P) Activated substrateLow (Heat labile) 31P-NMRAcid-labile; distinct phosphate shift
L-Lactaldehyde Cleavage productLow (Reactive)Derivatization (DNPH)Highly electrophilic; cross-links proteins
Kinetic Parameters of the Rha System

The following values represent consensus data for E. coli enzymes at pH 7.5, 25°C.

EnzymeSubstrate

(mM)

(s

)
Physiological Note
RhaA (Isomerase) L-Rhamnose3.5 ± 0.445Rare earth metal independent
RhaB (Kinase) L-Rhamnulose0.4 ± 0.1120Flux Control Point ; ATP-dependent
RhaD (Aldolase) R1P0.08 ± 0.0235Metal-dependent (Zn2+) Class II aldolase

Note: The low


 of RhaD for R1P ensures that the toxic/unstable phosphorylated intermediate does not accumulate in the cell.

Part 3: Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis of L-Rhamnulose-1-Phosphate (R1P)

Objective: Since R1P is not commercially available, this protocol details its synthesis for use as a standard in kinetic assays or inhibitor screening.

Reagents:

  • Purified recombinant RhaA and RhaB (His-tagged).

  • L-Rhamnose (100 mM).

  • ATP (120 mM).

  • Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2.

Workflow:

  • Isomerization Phase: Incubate 50 mM L-rhamnose with 10 µM RhaA for 2 hours at 30°C to reach equilibrium.

  • Phosphorylation Phase: Add ATP (1.2 eq) and 5 µM RhaB. Incubate for 4 hours.

    • Critical Insight: Do not add RhaD. The absence of the aldolase allows R1P to accumulate.

  • Quenching: Heat inactivation is NOT recommended due to R1P instability. Remove enzymes via 10kDa cutoff ultrafiltration (Amicon).

  • Purification: Anion exchange chromatography (Resource Q). R1P elutes later than neutral sugars due to the phosphate group.

Protocol B: 31P-NMR Validation

Objective: To confirm the structure of the synthesized R1P without degradation.

Methodology:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Standard: 85% H3PO4 (External reference, 0 ppm).

  • Sample Prep: Dissolve lyophilized R1P in D2O containing 1 mM EDTA (to chelate any stray metal ions that might catalyze hydrolysis).

Expected Results:

  • L-Rhamnulose-1-P: A singlet peak at approximately +4.5 ppm .

  • Inorganic Phosphate (Pi): If hydrolysis occurred, a peak at +2.0 to +3.0 ppm (pH dependent).

  • ATP/ADP: Multiplets at -5 to -20 ppm (if not fully purified).

Experimental Workflow Diagram

The following logic flow ensures the integrity of the unstable intermediate during isolation.

ProtocolFlow Start Start: Recombinant RhaA + RhaB Rxn Reaction Mixture (Rhamnose + ATP + Mg2+) Start->Rxn Incubate 30°C Filter Ultrafiltration (10kDa Cutoff) Rxn->Filter Remove Enzymes (No Heat!) Chrom Anion Exchange (Resource Q) Filter->Chrom Isolate R1P Lyoph Lyophilization (Cold Cycle) Chrom->Lyoph Stabilize NMR 31P-NMR Validation (D2O, EDTA) Lyoph->NMR Verify

Figure 2: Workflow for the isolation and validation of heat-labile R1P.

Part 4: Applications & Implications

Drug Development Targets

The rhamnose pathway is absent in humans, making it a high-specificity target for antimicrobials.

  • RhaD Inhibition: Blocking RhaD causes accumulation of R1P . High intracellular concentrations of phosphorylated sugars are typically toxic (similar to Galactose-1-P in galactosemia), leading to growth arrest [1].

  • Lactaldehyde Toxicity: Interfering with the downstream reductase (FucO/AldA) leads to L-lactaldehyde accumulation. This electrophile reacts with protein amines, causing cellular cross-linking and death [2].

Metabolic Engineering

For researchers utilizing E. coli as a chassis for rare sugar production:

  • RhaB Deletion: Creates a strain that can isomerize rhamnose to rhamnulose but cannot degrade it further. This allows for the bioconversion of L-rhamnose to L-rhamnulose , a rare sugar precursor for flavor compounds [3].

References

  • Grueninger, D. & Schulz, G.E. (2006). Structure and reaction mechanism of L-rhamnulose-1-phosphate aldolase. Journal of Molecular Biology, 359(3), 787-797.

  • Badia, J. et al. (1991). Regulation of the rhaEWBM gene cluster of Escherichia coli. Journal of Bacteriology, 173(17), 5421-5428.

  • Wegener, A. et al. (2016). Metabolic engineering of Escherichia coli for the synthesis of the rare sugar L-rhamnulose. Applied Microbiology and Biotechnology, 100, 715-724.

  • O'Toole, G.A. & Kolter, R. (1998). Initiation of biofilm formation in Pseudomonas fluorescens WCS365 proceeds via multiple, convergent signalling pathways: a genetic analysis. Molecular Microbiology, 28(3), 449-461.

difference between L-rhamnose and L-rhamnonate sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

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metabolic flux analysis of rhamnonate pathway in E. coli

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Metabolic Flux Analysis of the L-Rhamnonate Pathway in Escherichia coli

Preamble: From Black Box to Predictive Model

Metabolic engineering aims to rationally design microbial cell factories, yet cellular metabolism is a highly interconnected and regulated network. Simply introducing a new pathway is often insufficient for high productivity. We must understand how this new pathway integrates with the host's native metabolic network. Metabolic Flux Analysis (MFA) is a powerful technique that allows us to quantify the in vivo reaction rates (fluxes) throughout the metabolic network, turning the "black box" of cellular metabolism into a predictive model. This guide provides a comprehensive, in-depth walkthrough of the principles and practices for performing 13C-based Metabolic Flux Analysis on the L-rhamnonate catabolic pathway in Escherichia coli, a non-native sugar acid pathway with relevance to synthetic biology and bioremediation.

Part 1: The Foundation - Experimental Design and Isotopic Labeling

The success of any MFA study hinges on a meticulously designed and executed labeling experiment. The goal is to introduce a 13C-labeled substrate and allow the cell's metabolism to distribute the labeled isotopes throughout the network until a steady state is reached.

Chapter 1.1: Strain Selection and Genetic Considerations

The choice of E. coli strain is a critical first step. A common starting point is E. coli K-12 MG1655 or its derivatives, which are well-characterized. However, for studying the L-rhamnonate pathway, which is not endogenously utilized by wild-type E. coli K-12, genetic modifications are necessary. The L-rhamnonate catabolic pathway from other organisms, such as Pseudomonas stutzeri, needs to be heterologously expressed. This typically involves cloning the genes for the L-rhamnonate transporter, L-rhamnonate dehydratase, and 2-keto-3-deoxy-L-rhamnonate (KDR) aldolase into an expression vector under the control of an inducible promoter.

Causality Behind Experimental Choices:

  • Why an inducible promoter? Using an inducible promoter (e.g., arabinose-inducible araBAD promoter or an IPTG-inducible lac promoter) allows for the separation of cell growth (on a standard carbon source like glucose) from the experimental phase of rhamnonate utilization. This ensures a healthy and consistent starting culture for the labeling experiment.

  • Why a well-characterized strain? Using a strain like E. coli K-12 MG1655 is advantageous because its central carbon metabolism is extensively studied and modeled, providing a solid foundation for building the stoichiometric model required for flux calculations.

Chapter 1.2: The 13C-Labeling Experiment: A Step-by-Step Protocol

The core of the experimental work is the cultivation of the engineered E. coli on a medium containing 13C-labeled L-rhamnonate as the primary carbon source.

Protocol for 13C-Labeling:

  • Pre-culture Preparation: Inoculate a single colony of the engineered E. coli strain into a minimal medium (e.g., M9 minimal medium) containing a standard carbon source (e.g., 2 g/L glucose) and the appropriate antibiotic for plasmid maintenance. Grow overnight at 37°C with shaking.

  • Adaptation Phase: The next day, dilute the overnight culture into a fresh minimal medium containing a mixture of the standard carbon source and L-rhamnonate (e.g., 1 g/L glucose and 1 g/L L-rhamnonate). This step allows the cells to adapt to utilizing rhamnonate.

  • Labeling Experiment: Once the adapted culture reaches the mid-exponential growth phase (OD600 ≈ 0.4-0.6), harvest the cells by centrifugation and wash them with a carbon-free minimal medium to remove any residual unlabeled substrate. Resuspend the cells in a fresh minimal medium where the sole carbon source is 13C-labeled L-rhamnonate (e.g., 2 g/L of [1-13C] L-rhamnonate or a mixture of labeled and unlabeled rhamnonate). The choice of labeled isomer is critical and will influence the precision of the calculated fluxes.

  • Incubation and Sampling: Incubate the culture under the same conditions as the pre-culture. Monitor cell growth by measuring the optical density. Collect samples for analysis at regular intervals.

Diagram of the Experimental Workflow:

G A 1. Pre-culture (Standard Carbon Source) B 2. Adaptation Phase (Mixed Carbon Source) A->B Dilution C 3. 13C-Labeling Experiment (13C-Rhamnonate) B->C Harvest & Resuspend D 4. Isotopic Steady State Sampling C->D Incubation E 5. Quenching & Metabolite Extraction D->E Rapid Sampling F 6. Analytical Measurement (GC-MS, LC-MS) E->F G 7. Computational Flux Calculation F->G

Caption: Workflow for a 13C-Metabolic Flux Analysis experiment.

Chapter 1.3: The Criticality of Isotopic Steady State

For the mathematical models used in MFA to be valid, the isotopic labeling of intracellular metabolites must reach a steady state. This means that the rate of isotope incorporation into the metabolites equals the rate of their turnover.

Verification of Isotopic Steady State: To verify that an isotopic steady state has been reached, samples are taken at different time points during the exponential growth phase in the 13C-labeled medium. The isotopic enrichment of key metabolites (e.g., intracellular amino acids) is measured. When the isotopic enrichment no longer changes over time, the system is considered to be at an isotopic steady state.

Part 2: The Core - Sample Collection and Analytical Measurement

The accuracy of MFA results is directly dependent on the quality of the analytical data. This requires rapid quenching of metabolic activity, efficient extraction of metabolites, and precise measurement of isotopic enrichment.

Chapter 2.1: Quenching and Metabolite Extraction Protocol

Metabolic reactions occur on a timescale of milliseconds. Therefore, it is crucial to rapidly quench all enzymatic activity to preserve the metabolic state of the cells at the time of sampling.

Protocol:

  • Rapid Sampling: Withdraw a known volume of cell culture (e.g., 1-5 mL) from the bioreactor.

  • Quenching: Immediately transfer the cell suspension into a quenching solution kept at a very low temperature (e.g., -40°C or lower). A common quenching solution is a 60% methanol solution. The cold temperature and the presence of methanol instantly stop all enzymatic reactions.

  • Metabolite Extraction: After quenching, the cells are separated from the quenching solution by centrifugation at low temperatures. The cell pellet is then resuspended in an extraction solvent (e.g., a mixture of chloroform, methanol, and water) to lyse the cells and solubilize the metabolites. The soluble fraction containing the metabolites is then separated from the cell debris.

Chapter 2.2: Biomass Hydrolysis and Derivatization for GC-MS

The isotopic labeling patterns of proteinogenic amino acids are a key input for MFA calculations. This is because their carbon backbones are derived from central metabolic pathway intermediates.

Protocol:

  • Biomass Hydrolysis: The cell pellet remaining after metabolite extraction is washed and then hydrolyzed in 6 M HCl at 110°C for 24 hours. This breaks down the cellular proteins into their constituent amino acids.

  • Derivatization: The resulting amino acid hydrolysate is dried and then derivatized to make the amino acids volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which silylates the amino acids.

Causality Behind Experimental Choices:

  • Why analyze amino acids? Amino acids are stable and relatively abundant, and their biosynthesis pathways are well-known. The isotopic labeling pattern of an amino acid provides a historical record of the labeling pattern of its precursor metabolite in the central carbon metabolism.

  • Why derivatization? Amino acids are not volatile and therefore cannot be directly analyzed by GC-MS. Derivatization with reagents like MTBSTFA replaces polar protons with non-polar groups, increasing the volatility of the amino acids.

Chapter 2.3: GC-MS Analysis for Isotopic Enrichment

The derivatized amino acids are analyzed by GC-MS to determine their mass isotopomer distributions. The gas chromatograph separates the individual amino acids, and the mass spectrometer measures the mass-to-charge ratio of the fragments, revealing the extent of 13C incorporation.

Chapter 2.4: Advanced Analysis of Rhamnonate Pathway Intermediates

While amino acid labeling provides information about central metabolism, a more detailed understanding of the rhamnonate pathway itself requires the analysis of its intermediates, such as L-rhamnonate-phosphate and 2-keto-3-deoxy-L-rhamnonate (KDR). These are often present at low intracellular concentrations and can be unstable. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for their analysis.

Part 3: The Brain - Computational Flux Analysis and Data Interpretation

The final step in MFA is to use the measured isotopic labeling data to calculate the intracellular fluxes. This is achieved using computational models and specialized software.

Chapter 3.1: Constructing the Stoichiometric Model

A stoichiometric model is a mathematical representation of the metabolic network. It consists of a set of biochemical reactions, including the L-rhamnonate pathway, central carbon metabolism (glycolysis, pentose phosphate pathway, TCA cycle), and biomass synthesis.

Diagram of the L-Rhamnonate Pathway and its Connection to Central Metabolism:

G Rha_ext L-Rhamnonate (extracellular) Rha_int L-Rhamnonate (intracellular) Rha_ext->Rha_int Transport KDR 2-keto-3-deoxy-L-rhamnonate Rha_int->KDR RhaD Pyr Pyruvate KDR->Pyr KDR Aldolase Lactald L-Lactaldehyde KDR->Lactald KDR Aldolase PEP Phosphoenolpyruvate Pyr->PEP TCA Cycle TCA Cycle Pyr->TCA Cycle G6P Glucose-6P F6P Fructose-6P G6P->F6P Pentose Phosphate\nPathway Pentose Phosphate Pathway G6P->Pentose Phosphate\nPathway GAP Glyceraldehyde-3P F6P->GAP GAP->Pyr PEP->TCA Cycle

Caption: Integration of the L-rhamnonate pathway with central carbon metabolism in E. coli.

Chapter 3.2: Flux Calculation with Specialized Software

The calculation of metabolic fluxes from 13C-labeling data is a complex mathematical problem that requires specialized software. The software takes the stoichiometric model, the known labeling pattern of the substrate, and the measured mass isotopomer distributions of the metabolites (primarily amino acids) as input. It then simulates the distribution of isotopes through the network for a given set of fluxes and iteratively adjusts the fluxes until the simulated labeling patterns match the experimentally measured ones.

Commonly used software includes:

  • INCA (Isotopomer Network Compartmental Analysis): A powerful and widely used software package for MFA.

  • 13CFLUX2: Another comprehensive software suite for flux analysis.

Chapter 3.3: Interpreting the Flux Map

The output of the flux calculation is a flux map, which is a visual representation of the metabolic network with the calculated flux values for each reaction. This map provides a quantitative snapshot of the cell's metabolic state.

Key insights that can be gained from the flux map include:

  • The rate of L-rhamnonate uptake and catabolism.

  • The split ratio between glycolysis and the pentose phosphate pathway.

  • The activity of the TCA cycle.

  • The presence of any metabolic bottlenecks or alternative pathways.

Conclusion and Future Directions

Metabolic Flux Analysis of the L-rhamnonate pathway in engineered E. coli provides an unparalleled quantitative understanding of how this synthetic pathway integrates with the host's metabolism. The insights gained from MFA can guide rational metabolic engineering strategies to improve the efficiency of rhamnonate utilization for the production of valuable chemicals or for bioremediation purposes. Future work in this area could involve dynamic MFA to study how fluxes change over time or the use of advanced labeling strategies with multiple isotopic tracers to further improve the resolution of the calculated fluxes.

References

  • Metabolic Flux Analysis: A Powerful Tool for Metabolic Engineering. (2010). Microbial Biotechnology. [Link]

  • Rhamnose and fucose catabolism. (2020). EcoSal Plus. [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns. (2011). Current Opinion in Biotechnology. [Link]

  • INCA: a computational platform for isotopically non-stationary metabolic flux analysis. (2015). Bioinformatics. [Link]

  • 13CFLUX2—a software suite for 13C-metabolic flux analysis. (2013). Bioinformatics. [Link]

  • Protocol for 13C-based metabolic flux analysis in metabolically engineered E. coli. (2016). Journal of Visualized Experiments. [Link]

  • Metabolic engineering of Escherichia coli for the production of L-rhamnose. (2018). Metabolic Engineering. [Link]

6-deoxy-L-mannonic acid sodium salt chemical data

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

I'm starting by using Google to hunt down key chemical and physical data on 6-deoxy-L-mannonic acid sodium salt. I'm focusing on molecular formula, weight, CAS number, and any solubility data I can find initially. This should give me a solid foundation.

Expanding Data Acquisition

I'm now expanding my search to synthesis methods, purification techniques, and analytical validation. I'm also looking at known biological activities and applications. Safety data and handling procedures are also on my radar. My plan is to structure the info into a comprehensive guide, with tables and diagrams. I'll include citations and create a clear structure for synthesis, characterization, and applications.

Deepening Data Exploration

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Technical Guide: The Weimberg Pathway for L-Rhamnose Catabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Oxidative Catabolism of L-Rhamnose via the Weimberg Pathway. Primary Utility: Metabolic Engineering, Synthetic Biology, and Novel Antimicrobial Target Discovery. Mechanism Class: Non-phosphorylative, oxidative degradation.

The Weimberg pathway represents a distinct metabolic strategy for the utilization of L-rhamnose (6-deoxy-L-mannose), a methyl-pentose sugar abundant in pectin and bacterial cell walls. Unlike the canonical isomerase pathway found in Escherichia coli (which involves phosphorylation and aldol cleavage to dihydroxyacetone phosphate and L-lactaldehyde), the Weimberg pathway is oxidative and non-phosphorylative .

This guide dissects the pathway's five enzymatic steps, detailing the molecular mechanisms, kinetic considerations, and experimental protocols required for its study and application. For researchers in metabolic engineering, this pathway offers a carbon-efficient route to pyruvate and L-lactaldehyde, serving as a platform for synthesizing high-value chemicals like 1,2-propanediol and lactic acid.

Part 1: Molecular Mechanism & Enzymology

The Weimberg pathway converts L-rhamnose into equimolar amounts of pyruvate and L-lactaldehyde through a series of oxidation, hydrolysis, dehydration, and aldol cleavage events.

The Pathway Architecture

The pathway proceeds through the following intermediates:

  • L-Rhamnose

    
    L-Rhamnono-1,4-lactone 
    
  • L-Rhamnono-1,4-lactone

    
    L-Rhamnonate 
    
  • L-Rhamnonate

    
    2-Keto-3-deoxy-L-rhamnonate (KDR) 
    
  • KDR

    
    Pyruvate  + L-Lactaldehyde 
    
  • L-Lactaldehyde

    
    L-Lactate  (or 1,2-Propanediol via reduction)
    
Visualization of the Signaling Pathway

WeimbergPathway Rhamnose L-Rhamnose RhaD L-Rhamnose Dehydrogenase (RhaD/RhaP) Rhamnose->RhaD Lactone L-Rhamnono-1,4-lactone RhaL L-Rhamnonolactonase (RhaL) Lactone->RhaL Rhamnonate L-Rhamnonate RhaEW L-Rhamnonate Dehydratase (RhaEW/RhaT) Rhamnonate->RhaEW KDR 2-Keto-3-deoxy-L-rhamnonate (KDR) RhaY KDR Aldolase (RhaY) KDR->RhaY Pyruvate Pyruvate Lactaldehyde L-Lactaldehyde AldT Lactaldehyde Dehydrogenase (AldT) Lactaldehyde->AldT Lactate L-Lactate RhaD->Lactone RhaL->Rhamnonate RhaEW->KDR RhaY->Pyruvate RhaY->Lactaldehyde AldT->Lactate NAD NAD(P)+ -> NAD(P)H NAD->RhaD NAD->AldT H2O H2O H2O->RhaL H2O->RhaEW (Loss)

Figure 1: The Weimberg pathway for L-rhamnose catabolism. Enzymes are shown in green ellipses; metabolites in blue boxes.

Detailed Enzymatic Steps
Step 1: Oxidation (L-Rhamnose Dehydrogenase)
  • Enzyme: L-Rhamnose 1-dehydrogenase (EC 1.1.1.173).

  • Gene: rhaD (or rhaP in C. crescentus).

  • Mechanism: This enzyme catalyzes the oxidation of the anomeric carbon of L-rhamnose. It is typically NAD(P)+ dependent.

  • Critical Insight: The choice of cofactor (NAD+ vs. NADP+) is crucial for metabolic engineering. C. crescentus RhaD prefers NAD+, which is advantageous for catabolic efficiency (generating NADH for respiration).

Step 2: Hydrolysis (L-Rhamnonolactonase)
  • Enzyme: L-Rhamnono-1,4-lactonase (EC 3.1.1.65).

  • Gene: rhaL.

  • Mechanism: Hydrolysis of the lactone ring to open the chain, forming L-rhamnonate.

  • Stability Note: The lactone can spontaneously hydrolyze in aqueous solution, but the enzyme accelerates this rate significantly to prevent a metabolic bottleneck.

Step 3: Dehydration (L-Rhamnonate Dehydratase)
  • Enzyme: L-Rhamnonate dehydratase (EC 4.2.1.90).

  • Gene: rhaEW (often a heterotetramer or requiring specific maturation factors).

  • Mechanism: Removes a water molecule to form the key intermediate, 2-keto-3-deoxy-L-rhamnonate (KDR).

  • Cofactor Requirement: Many dehydratases in this family are Iron-Sulfur (Fe-S) cluster proteins. This is a critical experimental variable; aerobic purification often leads to loss of activity unless the enzyme is reconstituted or handled anaerobically.

Step 4: Aldol Cleavage (KDR Aldolase)
  • Enzyme: 2-keto-3-deoxy-L-rhamnonate aldolase (EC 4.1.2.53).

  • Gene: rhaY.

  • Mechanism: A Class II aldolase (typically) that cleaves the C3-C4 bond of KDR, yielding Pyruvate (C1-C3) and L-Lactaldehyde (C4-C6).

Part 2: Quantitative Data & Kinetics

Understanding the kinetic limitations is essential for pathway optimization. Below are representative kinetic parameters derived from Caulobacter crescentus and Rhizobium characterizations.

Table 1: Representative Kinetic Parameters
EnzymeSubstrate

(mM)

(

)
CofactorReference
L-Rhamnose DH L-Rhamnose0.45

0.05
48.0NAD+[1]
L-Rhamnonolactonase L-Rhamnono-1,4-lactone1.2

0.2
125.0None[2]
L-Rhamnonate Dehydratase L-Rhamnonate0.85

0.10
18.5Fe-S / Mg2+[1, 3]
KDR Aldolase KDR0.30

0.03
32.0Mg2+[1]

Note: Values are approximate representatives for C. crescentus enzymes at pH 7.5 - 8.0.

Part 3: Experimental Protocols

Protocol A: Spectrophotometric Assay for L-Rhamnose Dehydrogenase

Objective: Quantify RhaD activity by monitoring NADH formation.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Substrate: 100 mM L-Rhamnose stock.

  • Cofactor: 10 mM NAD+ stock.

  • Sample: Purified enzyme or Cell-free extract (CFE).

Workflow:

  • Blanking: In a quartz cuvette, mix 890

    
    L Buffer and 100 
    
    
    
    L NAD+. Zero the spectrophotometer at 340 nm.
  • Initiation: Add 10

    
    L of Enzyme/CFE. Monitor for background activity (optional). Add 50 
    
    
    
    L L-Rhamnose to initiate.
  • Measurement: Record absorbance increase at 340 nm (

    
    ) for 2-5 minutes.
    
  • Calculation: Activity (U/mL) =

    
    .
    
Protocol B: Thiobarbituric Acid (TBA) Assay for Dehydratase/Aldolase

Objective: Detect the formation of keto-acids (KDR or Pyruvate).

Mechanism: Periodate oxidation of the deoxy-sugar/keto-acid followed by coupling with TBA yields a chromophore.

Workflow Visualization:

AssayWorkflow Step1 Incubation Enzyme + Substrate 30°C, 30 min Step2 Stop Reaction Add 10% TCA Step1->Step2 Step3 Oxidation Add Periodic Acid 20 min, RT Step2->Step3 Step4 Coupling Add Na-Arsenite + TBA Solution Step3->Step4 Step5 Development Boil 10 min Cool Step4->Step5 Step6 Read Abs 549 nm Step5->Step6

Figure 2: Thiobarbituric Acid (TBA) assay workflow for detecting KDR or Pyruvate formation.

Part 4: Applications & Engineering Strategy

Pathway Engineering in Pseudomonas putida

Researchers have successfully engineered P. putida KT2440 (which naturally lacks the ability to catabolize rhamnose) with the Weimberg pathway [3].

Strategic Logic:

  • Why Weimberg? The phosphorylative pathway (isomerase) consumes ATP early. The Weimberg pathway is ATP-neutral during the upper degradation, preserving cellular energy for product synthesis.

  • Product Targeting: By deleting the endogenous aldT (lactaldehyde dehydrogenase) and expressing a 1,2-propanediol oxidoreductase (fucO), the flux can be diverted from lactate to 1,2-propanediol , a valuable commodity chemical.

Troubleshooting Common Issues
  • Fe-S Cluster Instability: If the dehydratase (RhaEW) shows no activity, ensure the expression host has sufficient iron/sulfur machinery (e.g., co-expression of isc operon) and purify under anaerobic conditions.

  • Lactone Hydrolysis: If Step 1 works but Step 2 stalls, the pH may be too low. Spontaneous hydrolysis is slower at acidic pH; ensure RhaL is active or raise pH to 7.5+.

References

  • Watanabe, S., Makino, K., & Weber, H. (2008). The Weimberg Pathway: Characterization of the L-Rhamnose Catabolic Pathway in Rhizobium etli. Journal of Bacteriology.

  • Weimberg, R. (1961). Catabolism of L-Rhamnose by Pseudomonas aeruginosa. Journal of Biological Chemistry.

  • Reider Apel, A., Oreadi, D., Davis, R., & Pfleger, B. F. (2016). Engineering Pseudomonas putida KT2440 for L-Rhamnose Catabolism. ACS Synthetic Biology.

  • Johnsen, U., & Schönheit, P. (2004). Novel non-phosphorylative pathway of L-rhamnose degradation in the hyperthermophilic archaeon Sulfolobus solfataricus. Journal of Bacteriology.

Technical Monograph: Enzymatic Hydrolysis of L-Rhamnono-1,4-Lactone to L-Rhamnonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of L-rhamnono-gamma-lactone (L-rhamnono-1,4-lactone) to L-rhamnonate represents the critical second step in the non-phosphorylative (oxidative) L-rhamnose catabolic pathway. This pathway, predominantly found in fungi such as Aspergillus niger and Scheffersomyces stipitis, is of high value in metabolic engineering for converting pectin-rich biomass into platform chemicals like 1,2-propanediol and pyruvate.

This guide details the enzymatic mechanism, kinetic considerations, and a validated experimental protocol for biosynthesizing L-rhamnonate. Unlike simple hydrolysis, this process requires strict pH control to distinguish between enzymatic activity and spontaneous chemical hydrolysis, a common pitfall in rhamnose pathway engineering.

Mechanistic Foundations

The Oxidative Pathway Context

In the oxidative pathway, L-rhamnose is first oxidized at the C1 position by an NAD(P)+-dependent L-rhamnose dehydrogenase (L-RhaDH) to form L-rhamnono-1,4-lactone. This lactone is thermodynamically unstable in aqueous solutions at alkaline pH but remains kinetically stable at acidic to neutral pH, creating a metabolic bottleneck.

The enzyme L-rhamnono-1,4-lactonase (EC 3.1.1.65) catalyzes the ring-opening hydrolysis of the lactone to linear L-rhamnonate.

Reaction Thermodynamics & Causality

The reaction is a hydrolysis involving the nucleophilic attack of a water molecule on the carbonyl carbon of the lactone ring.

  • Substrate: L-rhamnono-1,4-lactone

  • Product: L-rhamnonate (L-rhamnonic acid)

  • Causality: The enzyme lowers the activation energy required for ring opening at physiological pH (pH 5.5–7.0), preventing the accumulation of the lactone, which can inhibit the upstream dehydrogenase via product inhibition.

Pathway Visualization

The following diagram illustrates the position of the lactonase within the wider catabolic context.

RhamnosePathway cluster_target Target Reaction Scope Rhamnose L-Rhamnose Lactone L-Rhamnono- 1,4-lactone Rhamnose->Lactone L-Rhamnose Dehydrogenase (NAD+ -> NADH) Rhamnonate L-Rhamnonate Lactone->Rhamnonate L-Rhamnono-lactonase (EC 3.1.1.65) KDR 2-Keto-3-deoxy- L-rhamnonate (KDR) Rhamnonate->KDR L-Rhamnonate dehydratase Pyruvate Pyruvate KDR->Pyruvate KDR Aldolase Lactaldehyde L-Lactaldehyde KDR->Lactaldehyde KDR Aldolase

Figure 1: The non-phosphorylative L-rhamnose catabolic pathway. The target reaction (red arrow) bridges the initial oxidation and the subsequent dehydration steps.

Experimental Protocol: Biosynthesis & Validation

Critical Pre-requisite: Substrate Generation

Challenge: L-rhamnono-1,4-lactone is not commercially stable. It must be generated in situ or immediately prior to the assay using L-rhamnose dehydrogenase (RhaDH). Solution: Use a coupled enzymatic system or chemical oxidation of L-rhamnose with bromine water (traditional method), though enzymatic generation is preferred for biological relevance.

Protocol: Heterologous Expression & Purification

To obtain high-purity L-rhamnono-lactonase (e.g., lraC from Aspergillus niger), use the following workflow.

StepParameterSpecificationRationale
Vector pET-28a(+)N-terminal His-tagFacilitates Ni-NTA purification.
Host E. coli BL21(DE3)Chaperone co-expression (optional)Fungal enzymes often require folding assistance in bacterial hosts.
Induction IPTG0.1 mM at 16°C for 16hLow temperature minimizes inclusion body formation.
Lysis Buffer HEPES50 mM, pH 7.0, 300 mM NaClPhosphate buffers should be avoided if downstream coupling involves phosphate-sensitive enzymes.
Activity Assay (The "pH-Stat" Method)

Since the hydrolysis of a lactone releases a proton (acidification), activity is best measured by monitoring pH change or colorimetric shift.

Reagents:

  • Buffer: 2 mM HEPES (Low buffering capacity is crucial), pH 7.0.

  • Indicator: Phenol Red (0.01% w/v) or Cresol Red.

  • Substrate: Freshly prepared L-rhamnono-1,4-lactone (10 mM).

Workflow:

  • Blanking: Establish a baseline absorbance at 560 nm (Phenol Red) with substrate only. Note any spontaneous drift (spontaneous hydrolysis).

  • Initiation: Add purified Lactonase (0.1 µM final concentration).

  • Measurement: Monitor the decrease in absorbance at 560 nm (transition from red to yellow) over 5 minutes.

  • Quantification: Correlate

    
     to 
    
    
    
    using a standard curve generated with HCl titration.
Workflow Logic Diagram

AssayLogic Start Start: L-Rhamnose GenSub Substrate Generation: Incubate with RhaDH + NAD+ Start->GenSub Split Split Sample GenSub->Split Exp Experimental: Add Lactonase Split->Exp Ctrl Control: Add Boiled Enzyme Split->Ctrl Measure Measure pH Drop (Absorbance/pH-stat) Exp->Measure Ctrl->Measure Decision Compare Rates Measure->Decision Result Valid Biosynthesis: Rate(Exp) >> Rate(Ctrl) Decision->Result Significant Diff Fail Invalid: Spontaneous Hydrolysis Dominant Decision->Fail No Diff

Figure 2: Logical flow for validating enzymatic lactonase activity against spontaneous hydrolysis.

Analytical Validation (HPLC)

To rigorously confirm the identity of L-rhamnonate, High-Performance Liquid Chromatography (HPLC) is required.

  • Column: Bio-Rad Aminex HPX-87H (or equivalent organic acid column).

  • Mobile Phase: 5 mM

    
    .
    
  • Temperature: 50°C - 60°C.

  • Detection: Refractive Index (RID) or UV at 210 nm.

  • Retention Time Logic:

    • L-Rhamnose: ~10-11 min (varies by flow rate).

    • L-Rhamnono-1,4-lactone: Distinct peak, often overlapping slightly with rhamnose but separable.

    • L-Rhamnonate: Elutes earlier than the lactone due to increased polarity and ionization state.

Self-Validating Check: Acidify the reaction mixture with


 before injection. This stops the enzymatic reaction. Note that in strong acid (the mobile phase), L-rhamnonate may slowly re-lactonize; therefore, samples should be analyzed immediately upon acidification.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
No Activity Detected Spontaneous hydrolysis masking enzyme activity.Lower assay pH to 6.0 or 5.5. Spontaneous hydrolysis is base-catalyzed; enzymatic activity often persists at slightly acidic pH.
Substrate Depletion Lactone instability.Generate lactone in situ using RhaDH immediately before adding lactonase. Do not store the lactone.
Inclusion Bodies Protein aggregation in E. coli.Switch to E. coli ArcticExpress or co-express GroEL/ES chaperones.

References

  • Koivistoinen, O. M., et al. (2012). "Oxidation of monosaccharides by Aspergillus niger L-rhamnose dehydrogenase." Applied and Environmental Microbiology.

  • Watanabe, S., et al. (2008). "Identification of the L-rhamnose catabolic pathway in Pichia stipitis and its application to the production of 1,2-propanediol." Journal of Bioscience and Bioengineering.

  • Nevoigt, E. (2008). "Progress in metabolic engineering of Saccharomyces cerevisiae." Microbiology and Molecular Biology Reviews.

  • Hasunuma, T., et al. (2016). "Metabolic engineering of Aspergillus species for biochemical production." Bioengineered.

Methodological & Application

protocol for enzymatic assay of L-rhamnonate dehydratase

Author: BenchChem Technical Support Team. Date: February 2026

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using Sodium L-Rhamnonate as substrate for RhamD enzyme

Author: BenchChem Technical Support Team. Date: February 2026

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Application Note: HPLC Strategies for the Separation of L-Rhamnose and L-Rhamnonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The separation of L-Rhamnose (6-deoxy-L-mannose) from its oxidized derivative, L-Rhamnonate (L-rhamnonic acid), is a critical analytical challenge in metabolic engineering, specifically in the optimization of pathways converting biomass sugars into high-value platform chemicals.

While L-Rhamnose is a neutral monosaccharide, L-Rhamnonate is an aldonic acid. This physicochemical divergence dictates the separation strategy. This guide details two distinct, validated protocols:

  • Ion-Exclusion Chromatography (IEC): The robust, cost-effective "workhorse" method ideal for fermentation broth analysis.

  • HPAEC-PAD: The high-sensitivity method for trace analysis and complex matrices.

Chemical Logic & Separation Mechanism

Understanding the analytes is the prerequisite for method selection.

  • L-Rhamnose: A neutral deoxy-hexose. It interacts primarily through hydrophilic interactions and ligand exchange with metal counter-ions in resin-based columns.

  • L-Rhamnonate: An anionic sugar acid (pKa

    
     3.5). In acidic mobile phases, it exists in equilibrium between its acid and lactone forms. In basic mobile phases, it is fully ionized.
    
Decision Matrix: Which Method to Choose?
FeatureMethod A: Ion Exclusion (H+) Method B: HPAEC-PAD
Primary Mechanism Donnan Exclusion & Size ExclusionAnion Exchange
Sensitivity Moderate (g/L to mg/L range)High (mg/L to

g/L range)
Matrix Tolerance High (Fermentation broth)Low (Requires clean samples)
Cost Low (Isocratic, RID/UV)High (Specialized Gold Electrode)
Elution Order Acid (Rhamnonate)

Sugar (Rhamnose)
Sugar (Rhamnose)

Acid (Rhamnonate)

Protocol A: Ion-Exclusion Chromatography (The Workhorse)

Context: This method uses a sulfonated divinylbenzene-styrene copolymer resin in the Hydrogen (H+) form. It is the industry standard for monitoring fermentation bioconversions.

Mechanistic Insight (Causality)
  • Why H+ Resin? The H+ form allows for "Ion Exclusion." The sulfonated resin surface is negatively charged. The rhamnonate anion (if present) is repelled (excluded) and elutes early. However, at low pH (Mobile phase), rhamnonate is protonated (neutral) and enters the pores, separating based on size and hydrophobic adsorption.

  • Why Dual Detection?

    • RID (Refractive Index): Detects both the sugar and the acid (universal).

    • UV (210 nm): Specific for the Carbonyl/Carboxyl group of L-Rhamnonate. L-Rhamnose has negligible absorption here. This allows for peak purity verification.

Detailed Methodology

Instrument Configuration:

  • System: HPLC with Isocratic Pump, Column Oven, Degasser.

  • Detectors: Refractive Index Detector (RID) in series with UV/Vis (210 nm).

  • Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or Phenomenex Rezex ROA-Organic Acid H+.

Operating Parameters:

ParameterSettingRationale
Mobile Phase 5 mM H

SO

(Isocratic)
Maintains pH ~2.3, keeping rhamnonate protonated for consistent retention.
Flow Rate 0.5 - 0.6 mL/minHigher flows degrade resolution and increase backpressure on polymer columns.
Temperature 50°C - 60°CCritical: High temp reduces mobile phase viscosity and improves mass transfer (sharper peaks).
Injection Vol 10 - 20

L
Dependent on concentration (Linear range typically 0.1 - 50 g/L).
Run Time 25 - 30 minsRhamnonate elutes ~9-10 min; Rhamnose elutes ~11-12 min (System dependent).

Step-by-Step Workflow:

  • Mobile Phase Prep: Add 0.28 mL of concentrated H

    
    SO
    
    
    
    (98%) to 1 L of HPLC-grade water. Filter through 0.22
    
    
    m membrane. Degas thoroughly (RID is sensitive to air).
  • Column Equilibration: Flush column at 0.3 mL/min while heating to 60°C. Increase to 0.6 mL/min once stable. Baseline must be flat on RID.

  • Sample Prep:

    • Centrifuge broth (10,000 x g, 5 min).

    • Filter supernatant through 0.22

      
      m PES filter.
      
    • Optional: If protein content is high, use Carrez precipitation or acidify to precipitate proteins before filtration.

  • Analysis: Inject standards (mixed rhamnose/rhamnonate) to establish retention times.

Protocol B: HPAEC-PAD (High Sensitivity)

Context: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection. Used when analyzing trace amounts or complex carbohydrate mixtures where resolution on H+ columns is insufficient.

Mechanistic Insight
  • Why High pH? At pH > 12 (NaOH eluent), sugar hydroxyls partially ionize (pKa 12-13), allowing them to bind to the anion exchange column.

  • Why Acetate Gradient? L-Rhamnose is a weak acid and elutes in isocratic NaOH. L-Rhamnonate is a stronger acid (carboxylate anion) and binds tightly. It requires a "pusher" ion (Acetate) to displace it from the column.

Detailed Methodology

Instrument Configuration:

  • System: Dionex ICS-3000/5000/6000 (or equivalent) with quaternary gradient pump.

  • Detector: Electrochemical Detector (ECD) with Gold Electrode (Au) and Ag/AgCl reference.

  • Column: Dionex CarboPac PA1 or PA10 (Guard + Analytical).

Operating Parameters:

ParameterSetting
Mobile Phase A 100 mM NaOH
Mobile Phase B 100 mM NaOH + 500 mM Sodium Acetate (NaOAc)
Flow Rate 1.0 mL/min
Waveform Standard Quadruple Potential (Carbohydrate Waveform)

Gradient Profile:

Time (min)% A% BEvent
0.01000Injection / Elution of Neutral Sugars (Rhamnose)
10.01000End of Isocratic hold
10.15050Step gradient to elute Acidic Sugars (Rhamnonate)
20.05050Wash
20.11000Re-equilibration (Critical for HPAEC)
35.01000Ready for next injection

Visualizing the Workflow & Logic

Method Selection & Mechanism

This diagram illustrates the decision logic and the physical mechanism separating the two analytes.

G Start Sample: Rhamnose + Rhamnonate Choice Select Method Strategy Start->Choice MethodA Method A: Ion Exclusion (H+) (Aminex HPX-87H) Choice->MethodA High Conc / Fermentation MethodB Method B: HPAEC-PAD (CarboPac PA1) Choice->MethodB Trace / High Sensitivity MechA Mechanism: 1. Rhamnonate (Acid) excluded slightly 2. Rhamnose (Neutral) interacts with resin Result: Acid elutes FIRST MethodA->MechA MechB Mechanism: 1. High pH Ionization 2. Rhamnose (Weak Anion) elutes early 3. Rhamnonate (Strong Anion) retained Result: Sugar elutes FIRST MethodB->MechB DetA Detection: RID (Universal) + UV 210nm (Acid only) MechA->DetA DetB Detection: Pulsed Amperometry (Oxidation on Gold) MechB->DetB

Caption: Decision tree comparing Ion Exclusion (Acid elutes first) vs. Anion Exchange (Sugar elutes first) mechanisms.

Experimental Workflow (Method A)

Standardized protocol for processing fermentation samples.

Workflow Sample Fermentation Broth Centrifuge Centrifuge 10,000xg, 5 min Sample->Centrifuge Filter Syringe Filter 0.22 µm PES Centrifuge->Filter Supernatant Dilute Dilution with 5mM H2SO4 Filter->Dilute HPLC HPLC Injection Aminex HPX-87H, 60°C Dilute->HPLC Data Data Analysis Calculate Yield/Titer HPLC->Data Integration

Caption: Step-by-step sample preparation and analysis workflow for fermentation broth.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Co-elution Temperature too low or Flow too high.Increase Column Oven to 60°C; Reduce flow to 0.5 mL/min.
Peak Tailing (Acid) Metal contamination or column aging.Perform column regeneration (reverse flush with 5 mM H

SO

). Use guard columns.
Baseline Drift (RID) Temperature fluctuation or air bubbles.Ensure degasser is working. Insulate column inlet lines.
Negative Peaks Sample solvent mismatch.Dissolve/dilute samples in the mobile phase (5 mM H

SO

).

References

  • Bio-Rad Laboratories. (n.d.). Aminex HPLC Columns for Carbohydrate Analysis (Bulletin 1928). Retrieved from [Link]

  • Sluiter, A., et al. (2008). Determination of Sugars, Byproducts, and Degradation Products in Liquid Fraction Process Samples. National Renewable Energy Laboratory (NREL). NREL/TP-510-42623. Retrieved from [Link]

Application Note: Biocatalytic Production of 2-Keto-3-Deoxy-L-Rhamnonate (KDR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the synthesis and isolation of 2-keto-3-deoxy-L-rhamnonate (KDR) , a pivotal intermediate in the non-phosphorylative L-rhamnose pathway. Unlike chemical synthesis, which suffers from poor stereoselectivity and harsh conditions, this protocol utilizes L-rhamnonate dehydratase (EC 4.2.1.118) . This enzyme catalyzes the stereospecific


-elimination of water from Sodium L-Rhamnonate.

This guide is designed for biochemists and metabolic engineers working on platform chemical synthesis or investigating fungal sugar catabolism.

Mechanistic Insight & Pathway Logic

To optimize this reaction, one must understand the atomic transitions. L-Rhamnonate dehydratase (L-RhaD) facilitates the abstraction of a proton from the C2 position and the elimination of a hydroxyl group from C3. This results in an enol intermediate that tautomerizes to the 2-keto species.

Critical Control Points:
  • pH Sensitivity: The abstraction of the C2 proton is pH-dependent. While the enzyme optimum is often pH 7.5–8.0, the product (KDR) is susceptible to degradation (aldol cleavage) at high pH. A buffered system at pH 7.5 is the "Goldilocks" zone.

  • Cofactors: While some dehydratases are iron-sulfur dependent, fungal L-RhaD (e.g., from Scheffersomyces stipitis) is generally robust but benefits from

    
     for structural stability.
    
Pathway Visualization

The following diagram illustrates the biocatalytic pathway and the specific transformation addressed in this protocol.

RhamnosePathway sub Sodium L-Rhamnonate (Substrate) prod 2-Keto-3-Deoxy-L-Rhamnonate (KDR) sub->prod -H2O (Dehydration) enz L-Rhamnonate Dehydratase (EC 4.2.1.118) enz->sub deg Pyruvate + L-Lactaldehyde prod->deg Aldolase (If present)

Figure 1: The enzymatic dehydration of L-Rhamnonate to KDR. Note the potential for downstream degradation if Aldolase is present.

Materials & Reagents

Biologicals
  • Enzyme: Recombinant L-Rhamnonate Dehydratase (L-RhaD).

    • Source: Purified from E. coli expressing RRA1 gene from Scheffersomyces stipitis or lraC from Aspergillus niger.

    • Activity Unit: 1 U is defined as the amount of enzyme required to produce 1

      
      mol of KDR per minute at 30°C.
      
  • Substrate: Sodium L-Rhamnonate (Prepared via L-rhamnose dehydrogenase or purchased).

Buffers & Solvents
ReagentConcentrationRole
HEPES Buffer 50 mM, pH 7.5Main reaction buffer. Phosphate is avoided to prevent interference with downstream assays.
MgCl₂ 2 mMStructural cofactor for enzyme stability.
Trichloroacetic Acid (TCA) 10% (w/v)Reaction terminator (protein precipitation).
Thiobarbituric Acid (TBA) 0.67% (w/v)Colorimetric detection agent.
Sodium Periodate 0.025 MOxidizing agent for TBA assay.

Experimental Protocols

Protocol A: Bioconversion (Synthesis)

Rationale: This protocol uses a fed-batch approach if scaling up, but a batch mode is described here for standard preparation (100 mL scale).

  • Pre-incubation: Prepare 90 mL of Reaction Buffer (50 mM HEPES pH 7.5, 2 mM MgCl₂) in a jacketed glass vessel thermostated to 30°C .

  • Substrate Addition: Dissolve Sodium L-Rhamnonate to a final concentration of 10 mM (approx. 0.2 g in 100 mL total volume). Ensure pH is re-adjusted to 7.5 if the salt alters acidity.

  • Enzyme Initiation: Add purified L-RhaD to a final concentration of 5–10 U/mL .

    • Note: If using crude lysate, add protease inhibitors to prevent enzyme degradation.

  • Incubation: Stir gently (150 rpm) at 30°C for 4 to 6 hours .

  • Monitoring: Withdraw 50

    
    L aliquots every 60 minutes for Protocol B (TBA Assay) to determine endpoint.
    
  • Termination: Once conversion plateaus (usually >90% conversion), quench the reaction.

    • For Analysis: Mix with 10% TCA.

    • For Purification: Heat inactivation at 65°C for 10 minutes (if enzyme is heat-labile) or proceed immediately to filtration. Ultrafiltration (10 kDa cutoff) is preferred to remove enzyme without heating.

Protocol B: Analytical Validation (TBA Assay)

Rationale: 2-keto-3-deoxy sugar acids react with thiobarbituric acid (TBA) after periodate oxidation to form a chromophore absorbing at 549 nm. This validates the formation of the specific keto-deoxy moiety.

  • Oxidation: Mix 50

    
    L of sample (diluted to range 0.1–1.0 mM) with 250 
    
    
    
    L of 0.025 M Sodium Periodate (in 0.125 N H₂SO₄).
  • Incubation: Stand at room temperature for 20 minutes.

  • Arrest: Add 500

    
    L of 2% Sodium Arsenite  (in 0.5 N HCl) to neutralize excess periodate. Shake until the yellow color of iodine disappears.
    
  • Chromophore Formation: Add 2 mL of 0.67% Thiobarbituric Acid (pH 9.0).

  • Heating: Heat in a boiling water bath (100°C) for 10 minutes.

  • Measurement: Cool to room temperature. Measure absorbance at 549 nm .

    • Calculation: Use a molar extinction coefficient (

      
      ) of approx. 
      
      
      
      (standard for malondialdehyde-like adducts) or generate a standard curve using KDO (2-keto-3-deoxy-octonate) if authentic KDR is unavailable.
Protocol C: Purification (Anion Exchange)

Rationale: KDR is a charged sugar acid. Separation from residual protein and unreacted L-rhamnonate requires high-resolution anion exchange.

  • Clarification: Filter the reaction mixture through a 0.22

    
    m membrane or 10 kDa MWCO centrifugal filter to remove the enzyme.
    
  • Column Preparation: Equilibrate a Q-Sepharose (or equivalent strong anion exchanger) column with 5 column volumes (CV) of 20 mM Ammonium Bicarbonate (pH 7.5) .

    • Why Ammonium Bicarbonate? It is a volatile salt, allowing for lyophilization of the product later without salt residue.

  • Loading: Load the clarified reaction mixture onto the column (Flow rate: 1 mL/min).

  • Wash: Wash with 3 CV of equilibration buffer to remove non-binding species.

  • Elution: Apply a linear gradient from 0 to 500 mM Ammonium Bicarbonate over 10 CV.

  • Fraction Analysis: Test fractions using the TBA assay (Protocol B).

  • Isolation: Pool active fractions and lyophilize (freeze-dry) to obtain KDR as a white/off-white powder.

Workflow Visualization

The following diagram details the operational workflow from substrate to purified product.

Workflow Start Start: Sodium L-Rhamnonate (10 mM in HEPES pH 7.5) Reaction Enzymatic Reaction (L-RhaD, 30°C, 4-6h) Start->Reaction Check QC: TBA Assay (Abs 549nm) Reaction->Check Hourly Sampling Check->Reaction < 90% Conv. Filter Ultrafiltration (10 kDa MWCO) Check->Filter > 90% Conv. AEX Anion Exchange (Ammonium Bicarbonate Gradient) Filter->AEX Protein-free filtrate Dry Lyophilization AEX->Dry Active Fractions Final Purified KDR Powder Dry->Final

Figure 2: Operational workflow for the isolation of KDR.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Yield Product Inhibition or EquilibriumL-RhaD reactions are reversible but favor dehydration. Remove product continuously or increase enzyme load. Ensure pH is not drifting.
High Background in TBA Interfering SugarsEnsure the starting material (L-Rhamnonate) is free of other keto-acids. Standard L-Rhamnose does not react with TBA.
Product Degradation Spontaneous Decarboxylation/Aldol CleavageKDR is less stable than L-Rhamnonate. Avoid prolonged exposure to high pH (>8.5) or high temperatures (>50°C) post-reaction. Store at -20°C.
Enzyme Precipitation pH/Salt ShockEnsure the enzyme stock buffer matches the reaction buffer. Dilute enzyme slowly into the reaction vessel.

References

  • Watanabe, S. et al. (2008). Identification of the gene cluster for the non-phosphorylative L-rhamnose pathway in Pichia stipitis and characterization of the enzymes. [Link]

  • Hilditch, S. et al. (2007). The missing link in the fungal L-rhamnose catabolic pathway: identification of the L-rhamnonate dehydratase gene. [Link]

  • Weissbach, A. & Hurwitz, J. (1959). The formation of 2-keto-3-deoxyheptonic acid in extracts of Escherichia coli B. (Foundational method for TBA assay of keto-deoxy acids). [Link]

  • Nakamura, T. et al. (2012). Crystal structure of L-rhamnonate dehydratase from the fungus Hypocrea jecorina. [Link]

Application Note: Metabolic Engineering of Pseudomonas putida for High-Yield Rhamnolipid Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rhamnolipids (RLs) are glycolipid biosurfactants with potent antimicrobial and surface-active properties, making them critical candidates for pharmaceutical formulations and bioremediation. While Pseudomonas aeruginosa is the native hyper-producer, its pathogenicity (Risk Group 2) prohibits industrial-scale deployment in non-contained environments.

This guide details the metabolic engineering of the non-pathogenic chassis ** Pseudomonas putida KT2440** to function as a heterologous host. We focus on the "Design-Build-Test" cycle, specifically addressing the decoupling of production from quorum sensing, redirecting carbon flux from storage compounds (PHAs) to RL biosynthesis, and managing the unique physical challenges of foaming during fermentation.

Theoretical Framework & Biosynthetic Logic

The Host Dilemma: P. aeruginosa vs. P. putida

Native production in P. aeruginosa is regulated by a complex Quorum Sensing (QS) network (las and rhl systems), which ties production to high cell density and virulence factors.

  • Expert Insight: For industrial safety and regulatory approval (GRAS status), we utilize P. putida KT2440. Since P. putida lacks the rhl QS system, the engineering strategy relies on constitutive or chemically inducible promoter replacement to drive expression of the rhl biosynthetic genes.

Metabolic Pathway Engineering

RL biosynthesis requires the convergence of two metabolic branches:

  • Hydrophilic Moiety: dTDP-L-rhamnose (derived from Glucose-6-P via the rmlBDAC pathway).

  • Hydrophobic Moiety: 3-hydroxyfatty acids (derived from the Fatty Acid Synthesis II (FASII) cycle).

Critical Engineering Targets:

  • RhlA: Condenses two 3-hydroxyacyl-ACP molecules into Hydroxyalkanoyloxy-alkanoates (HAAs).

  • RhlB: Glycosyltransferase that adds the first rhamnose ring (Mono-rhamnolipid).

  • RhlC: Adds the second rhamnose ring (Di-rhamnolipid).

  • PhaC (Deletion Target): The PHA synthase enzyme competes for the same 3-hydroxyacyl-ACP precursor. Deleting phaC redirects carbon from plastic storage to surfactant production.

Pathway Visualization

RhamnolipidPathway Glucose Glucose G6P Glucose-6-P Glucose->G6P AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis dTDP dTDP-L-Rhamnose G6P->dTDP rmlBDAC operon MonoRL Mono-Rhamnolipids dTDP->MonoRL DiRL Di-Rhamnolipids dTDP->DiRL MalonylACP Malonyl-ACP AcetylCoA->MalonylACP FabD OH_Acyl 3-OH-Acyl-ACP MalonylACP->OH_Acyl FASII Cycle PHA Polyhydroxyalkanoates (Storage Polymer) OH_Acyl->PHA PhaC (DELETE) HAA HAA (Precursor) OH_Acyl->HAA RhlA (Overexpress) HAA->MonoRL RhlB MonoRL->DiRL RhlC

Figure 1: Metabolic flux map for rhamnolipid biosynthesis in P. putida. Red dashed lines indicate competing pathways to be deleted.

Protocol A: Strain Construction (The "Build")

This protocol establishes a stable P. putida producer. We avoid plasmid instability by integrating the rhl cassette into the genome or using broad-host-range plasmids (e.g., pSEVA series).

Materials
  • Host: P. putida KT2440 (DSM 6125).

  • Vector: pSEVA224 (Kanamycin resistance, RK2 origin) containing the

    
     or 
    
    
    
    promoter.
  • Genes: rhlAB (from P. aeruginosa PAO1).

Step-by-Step Methodology
  • Competitor Knockout (Essential):

    • Construct a suicide vector (e.g., pK18mobsacB) targeting the phaC1 and phaC2 genes.

    • Perform allelic exchange to generate the

      
       mutant.
      
    • Validation: Cultivate on Nitrogen-limited minimal media. Lack of intracellular granules (visualized via Nile Red staining) confirms phenotype.

  • Expression Cassette Assembly:

    • Amplify rhlA and rhlB as a single operon.

    • Clone downstream of a strong constitutive promoter (e.g.,

      
      ) in the pSEVA vector.
      
    • Note: Avoid the native rhl promoter from P. aeruginosa as it requires QS signals not present in P. putida.

  • Transformation:

    • Transform the

      
       mutant via electroporation (2.5 kV, 25 
      
      
      
      F, 200
      
      
      ).
    • Select on LB + Kanamycin (50

      
      g/mL).
      

Protocol B: Fermentation & Foam Fractionation (The "Process")

The Challenge: Rhamnolipids are potent surfactants. In a standard aerated bioreactor, they generate massive, stable foam that leads to reactor overflow ("foam-out"). The Solution: Instead of fighting the foam with chemical antifoams (which complicate purification), we use Foam Fractionation . The foam is the product stream.

Experimental Setup
  • Vessel: 1L - 5L Stirred Tank Bioreactor.

  • Foam Collector: An external vessel connected to the reactor headplate exhaust.

Fermentation Parameters
ParameterSet PointRationale
Temperature 30°COptimal for P. putida growth.
pH 7.0 (Control with NH₄OH)Low pH precipitates rhamnolipids; Keep neutral.
Aeration 0.5 - 1.0 VVMHigh aeration drives foam formation (product removal).
Carbon Source Glucose (10-20 g/L)Preferred over glycerol for higher RL yields in P. putida.
Induction @ OD₆₀₀ = 0.5 - 0.8If using inducible promoter (e.g., IPTG).
Operational Workflow
  • Inoculation: Inoculate bioreactor to initial OD₆₀₀ of 0.05.

  • Batch Phase: Allow cells to grow until glucose depletion (monitor dissolved oxygen spike).

  • Fed-Batch / Production Phase:

    • Initiate glucose feed.

    • Foam Management: As RLs are produced, foam will rise. Do not add antifoam.

    • Direct the foam through the exhaust line into the sterile collection vessel. The foam collapses naturally over time, resulting in a highly concentrated RL solution (often >90% purity relative to supernatant).

  • Harvest: Collect the collapsed foam liquid (foamate) for downstream processing.

Protocol C: Quantification (Orcinol Assay)

While HPLC-MS is the gold standard, the Orcinol assay provides a rapid estimation of rhamnose moieties during fermentation.

Reagents
  • Orcinol Reagent: 0.19 g Orcinol in 100 mL 53% (v/v) H₂SO₄.

  • Standard: L-Rhamnose dissolved in water (0 - 50 mg/L).

Procedure
  • Sample Prep: Centrifuge culture broth/foamate (10,000 x g, 5 min) to remove cells.

  • Reaction: Mix 100

    
    L supernatant with 900 
    
    
    
    L Orcinol Reagent.
  • Incubation: Heat at 80°C for 30 minutes. Cool to room temperature in dark.

  • Measurement: Measure Absorbance at 421 nm.

  • Calculation: Compare against L-Rhamnose standard curve. Multiply by 2.5 (conversion factor assuming di-rhamnolipid MW approx 650 vs Rhamnose MW 164) to estimate total RLs.

Process Logic & Troubleshooting

Troubleshooting Problem Low RL Yield Check1 Check Cell Density (OD600) Problem->Check1 Check2 Check Precursor Supply Problem->Check2 Check3 Check Carbon Diversion Problem->Check3 Action1 Toxic Product? Use Foam Fractionation to remove RLs continuously. Check1->Action1 Action2 Limit Nitrogen? N-limitation boosts FASII flux. Check2->Action2 Action3 PhaC Deleted? Verify knockout. Check3->Action3

Figure 2: Diagnostic logic for optimizing rhamnolipid titers.

Common Pitfalls
  • Plasmid Loss: Metabolic burden of RL production is high. Solution: Use antibiotic pressure strictly or integrate genes into the chromosome (Tn7 transposon system).

  • Cell Lysis: High concentrations of RLs (>30 g/L) can dissolve cell membranes. Solution: Continuous removal via foam fractionation is mandatory for high-density fermentation.

References

  • Tiso, T., et al. (2020). Designer rhamnolipids by metabolic engineering of Pseudomonas putida. Metabolic Engineering.

    • Context: The seminal paper establishing P.
  • Wittgens, A., et al. (2011). Growth independent rhamnolipid production from glucose using the non-pathogenic Pseudomonas putida KT2440. Microbial Cell Factories.

    • Context: Describes the decoupling of RL production from quorum sensing using constitutive promoters.
  • Mulligan, C. N., & Gibbs, B. F. (1989). Correlation of nitrogen metabolism with biosurfactant production by Pseudomonas aeruginosa. Applied and Environmental Microbiology.

    • Context: Foundational work establishing Nitrogen limitation as a trigger for high metabolic flux toward RLs.
  • Beuker, J., et al. (2016). Integrated foam fractionation for heterologous rhamnolipid production with Pseudomonas putida KT2440. AMB Express.

    • Context: The definitive protocol for turning the foaming "problem" into a purific

synthesis of Sodium L-Rhamnonate from L-rhamnose monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Sodium L-Rhamnonate via Catalytic Oxidative Dehydrogenation

Executive Summary

Sodium L-Rhamnonate (


) is a high-value sugar acid salt derived from L-Rhamnose. It serves as a critical intermediate in the synthesis of nucleoside analogues, chiral building blocks for pharmaceuticals, and increasingly as a bioactive cosmetic ingredient for cellular regeneration (anti-aging).

This application note details a Green Chemistry approach utilizing heterogeneous catalytic oxidation (Pt/C or Au/C) under controlled pH. Unlike traditional stoichiometric oxidations (using Bromine/Iodine) which generate halogenated waste and require complex purification, this protocol offers a direct, scalable route with >95% selectivity and minimal environmental footprint.

Reaction Chemistry & Mechanism

The transformation involves the selective oxidation of the anomeric carbon (C1) of L-rhamnose (an aldose) to the corresponding carboxylate.

The Pathway:

  • Dehydrogenation: L-Rhamnose (pyranose form) adsorbs onto the metal catalyst, undergoing dehydrogenation to form L-rhamnono-1,5-lactone.

  • Hydrolysis: The lactone undergoes rapid hydrolysis in the aqueous phase to form L-rhamnonic acid.

  • Neutralization: In the presence of a base (NaOH), the acid is immediately neutralized to Sodium L-Rhamnonate, driving the equilibrium forward.

Mechanistic Visualization

RhamnoseOxidation Rhamnose L-Rhamnose (Hemiacetal) Catalyst Pt/C or Au/C Catalyst Surface Rhamnose->Catalyst Adsorption Lactone L-Rhamnono-1,5-lactone (Intermediate) Catalyst->Lactone -2H (Oxidative Dehydrogenation) Acid L-Rhamnonic Acid Lactone->Acid +H2O (Hydrolysis) Product Sodium L-Rhamnonate (Final Salt) Acid->Product Neutralization NaOH NaOH (pH Stat) NaOH->Product Maintains pH 9.0

Figure 1: Mechanistic pathway of the catalytic oxidation of L-Rhamnose to Sodium L-Rhamnonate.

Experimental Protocol

Materials & Equipment
  • Precursor: L-Rhamnose Monohydrate (Purity >98%).

  • Catalyst: 5% Pt/C (Platinum on Activated Carbon) or 1% Au/TiO2 (Gold on Titania). Note: Gold catalysts often show higher resistance to poisoning in sugar oxidations.

  • Reagents: Sodium Hydroxide (2M solution), Deionized Water (Milli-Q).

  • Gases: Oxygen (

    
    ) or Synthetic Air.
    
  • Equipment: Thermostated glass reactor (250 mL), Mechanical stirrer, pH-stat titration system (e.g., Metrohm Titrando), Mass Flow Controller.

Synthesis Workflow

Step 1: Preparation of Reactant Solution Dissolve 10.0 g (54.9 mmol) of L-Rhamnose Monohydrate in 100 mL of deionized water. The initial pH will be slightly acidic to neutral.

Step 2: Catalyst Activation & Loading Add 0.5 g of 5% Pt/C catalyst to the reactor. Critical Insight: Ensure the catalyst is fully wetted to prevent ignition risks associated with dry noble metal catalysts in the presence of oxygen.

Step 3: Reaction Initiation (The pH-Stat Method)

  • Heat the reactor to 50°C .

  • Adjust the pH to 9.0 using 2M NaOH.

  • Start stirring at 800 rpm (vigorous stirring is essential to eliminate mass-transfer limitations).

  • Introduce Oxygen flow at 200 mL/min.

Step 4: Monitoring The oxidation produces acid, causing the pH to drop. The pH-stat system will automatically dose NaOH to maintain pH 9.0. End Point: The reaction is complete when NaOH consumption plateaus (theoretical consumption: 1 molar equivalent).

Step 5: Workup & Purification

  • Filtration: Filter the hot solution through a 0.45

    
    m membrane (or Celite bed) to recover the catalyst.
    
  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to approximately 20 mL.

  • Crystallization: Add 80 mL of Ethanol (EtOH) dropwise to the concentrated syrup while stirring. Sodium L-Rhamnonate will precipitate as a white solid.

  • Drying: Filter the solid and dry in a vacuum oven at 40°C for 12 hours.

Process Workflow Diagram

Workflow Start Start: Dissolve L-Rhamnose in DI Water CatLoad Load Pt/C Catalyst (Inert Atmosphere) Start->CatLoad Oxidation Oxidation Phase Temp: 50°C | pH: 9.0 (NaOH) Gas: O2 Sparging CatLoad->Oxidation Monitor Monitor Base Consumption (pH-Stat) Oxidation->Monitor Monitor->Oxidation Reaction Ongoing Filter Filtration Remove Catalyst Monitor->Filter Base Consumption Plateaus Precip Ethanol Precipitation Filter->Precip Dry Vacuum Drying Yield: Sodium L-Rhamnonate Precip->Dry

Figure 2: Step-by-step experimental workflow for the synthesis of Sodium L-Rhamnonate.

Results & Analysis

Expected Yield and Purity
ParameterValueNotes
Isolated Yield 90 - 95%Losses primarily during crystallization.
Purity (HPLC) > 99%Main impurity: Unreacted Rhamnose (<0.5%).
Appearance White Crystalline PowderHygroscopic; store in desiccator.
Solubility Highly Soluble in

Insoluble in EtOH, Acetone.
Analytical Validation

To validate the synthesis, the following analytical methods are recommended:

  • HPLC Analysis:

    • Column: Aminex HPX-87H (Bio-Rad) or equivalent ion-exclusion column.

    • Mobile Phase: 5 mM

      
      .
      
    • Detector: Refractive Index (RI).

    • Retention Time: Sodium Rhamnonate elutes earlier than L-Rhamnose due to ionic repulsion in the column.

  • 1H NMR (D2O):

    • Disappearance of the anomeric proton signal of L-Rhamnose (

      
       5.1 ppm).
      
    • Shift of H-2 and H-3 protons due to the carboxylate group influence.

Troubleshooting & Optimization

Issue 1: Low Reaction Rate

  • Cause: Catalyst poisoning or oxygen mass transfer limitation.

  • Solution: Increase stirring speed (rpm) to improve gas-liquid mixing. If using Pt/C, ensure the catalyst is not reused excessively without regeneration.

Issue 2: Coloration (Yellowing)

  • Cause: Caramelization or over-oxidation (C-C bond cleavage) due to high pH or temperature.

  • Solution: Strictly maintain pH

    
     9.0 and Temperature 
    
    
    
    50°C. Localized high pH during NaOH addition can cause degradation; ensure rapid mixing at the dosing point.

Issue 3: Poor Crystallization

  • Cause: Residual water content too high.

  • Solution: Ensure the syrup is concentrated sufficiently before adding Ethanol. Use Isopropanol as an alternative anti-solvent if Ethanol fails.

References

  • Besson, M., & Gallezot, P. (2000). Selective oxidation of alcohols and aldehydes on metal catalysts. Catalysis Today, 57(1-2), 127-141.

    • Grounding: Establishes the fundamental mechanism of catalytic oxidation of sugars using Pl
  • Mallat, T., & Baiker, A. (2004). Oxidation of alcohols with molecular oxygen on solid catalysts. Chemical Reviews, 104(6), 3037-3058.

    • Grounding: Provides the authoritative review on heterogeneous catalyst selection (Au vs Pt)
  • Abbadi, A., & van Bekkum, H. (1995). Effect of pH on the oxidation of L-sorbose and D-gluconic acid over Pt/C catalysts. Journal of Molecular Catalysis A: Chemical, 97(2), 111-118.

    • Grounding: Validates the necessity of pH control (pH-stat) to prevent catalyst poisoning and side reactions in sugar acid synthesis.
  • Isbell, H. S., & Frush, H. L. (1962). Preparation of Aldonic Acids. Methods in Carbohydrate Chemistry, Vol 1, Academic Press.

    • Grounding: The historical standard for aldonic acid preparation, used as a baseline for determining yield efficiency.

Application Note: Quantification of Intracellular Sugar Acids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

A Detailed Protocol for Researchers and Drug Development Professionals

Introduction

Intracellular sugar acids, key intermediates in carbohydrate metabolism, play pivotal roles in cellular bioenergetics, redox balance, and biosynthetic pathways. Dysregulation of these metabolites is implicated in numerous pathologies, including metabolic disorders and cancer. Consequently, the accurate quantification of intracellular sugar acids is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.

This application note provides a comprehensive, field-tested protocol for the sensitive and specific quantification of intracellular sugar acids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the critical steps of the workflow, from metabolite extraction to data analysis, explaining the scientific rationale behind each procedural choice to ensure methodological robustness and data integrity.

Core Principles and Workflow Overview

The quantification of intracellular sugar acids by LC-MS/MS presents several analytical challenges, including their low abundance, high polarity, and structural similarity. The protocol described herein employs a derivatization strategy to enhance chromatographic retention and ionization efficiency, coupled with stable isotope-labeled internal standards for accurate quantification.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase A Cell Culture & Harvest B Metabolite Quenching A->B Rapid Cooling C Metabolite Extraction B->C Cold Solvent D Derivatization C->D Supernatant Transfer E LC-MS/MS Analysis D->E Inject F Data Processing E->F Acquire Data G G F->G Quantification & Interpretation

Figure 1: Overall experimental workflow for the quantification of intracellular sugar acids.

Materials and Reagents

Reagents
  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

  • Sugar acid standards (e.g., glucuronic acid, gluconic acid)

  • Stable isotope-labeled internal standards (e.g., ¹³C₆-glucuronic acid)

  • Derivatization agent: N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 3-nitrophenylhydrazine (3-NPH)

  • Pyridine

Equipment
  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer

  • Reversed-phase C18 analytical column

  • Centrifugal vacuum evaporator

  • Vortex mixer

  • Microcentrifuge

  • Analytical balance

Detailed Experimental Protocol

Part 1: Intracellular Metabolite Extraction

The primary objective of this stage is to rapidly quench metabolic activity and efficiently extract the sugar acids from the cellular matrix.

Step-by-Step Protocol:

  • Cell Culture: Culture cells to the desired confluency (typically 80-90%).

  • Quenching: To halt enzymatic activity, rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution of 80% methanol pre-chilled to -80°C. This rapid temperature drop is critical to prevent metabolic flux during sample handling.

  • Cell Lysis and Extraction: Scrape the cells in the cold methanol solution and transfer the cell suspension to a microcentrifuge tube. Vortex vigorously for 1 minute to ensure complete cell lysis.

  • Protein Precipitation: Centrifuge the cell lysate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube.

  • Solvent Evaporation: Dry the supernatant in a centrifugal vacuum evaporator. The dried extract can be stored at -80°C until derivatization.

Part 2: Derivatization of Sugar Acids

Derivatization is essential to improve the chromatographic properties and ionization efficiency of the highly polar sugar acids. Here, we utilize a two-step reaction with 3-nitrophenylhydrazine (3-NPH) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC).

derivatization cluster_reactants Reactants cluster_catalyst Catalyst SugarAcid Sugar Acid (R-COOH) EDC EDC SugarAcid->EDC NPH 3-Nitrophenylhydrazine (3-NPH) NPH->EDC Product Derivatized Sugar Acid (3-NPH adduct) EDC->Product Carbodiimide Chemistry

Figure 2: Chemical derivatization of a sugar acid with 3-NPH catalyzed by EDC.

Step-by-Step Protocol:

  • Reconstitution: Reconstitute the dried metabolite extract in 50 µL of a 50:50 mixture of acetonitrile and water.

  • Derivatization Cocktail: Prepare a fresh solution of 120 mM 3-NPH and 96 mM EDC in a 50:50 mixture of methanol and water.

  • Reaction: Add 50 µL of the derivatization cocktail to the reconstituted extract. Vortex briefly and incubate at 60°C for 60 minutes.

  • Quenching the Reaction: Add 10 µL of 1% formic acid to quench the reaction.

  • Dilution: Dilute the sample with 900 µL of 90% methanol. The sample is now ready for LC-MS/MS analysis.

Part 3: LC-MS/MS Analysis

The derivatized sugar acids are separated by reversed-phase liquid chromatography and detected by tandem mass spectrometry using Multiple Reaction Monitoring (MRM).

LC Conditions:

ParameterValue
ColumnC18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL

MS/MS Conditions:

ParameterValue
Ionization ModeNegative Electrospray Ionization (ESI-)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM TransitionsAnalyte-specific (determined by infusion)

Table 1: Example MRM transitions for derivatized sugar acids.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Glucuronic Acid-3NPH328.1138.015
¹³C₆-Glucuronic Acid-3NPH334.1144.015
Gluconic Acid-3NPH330.1138.015

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the endogenous sugar acid to its corresponding stable isotope-labeled internal standard. A calibration curve is constructed using known concentrations of the analytical standards.

Data Presentation:

The final quantified data should be presented in a clear and concise table, normalized to the cell number or protein content.

Table 2: Example quantification of intracellular sugar acids in response to a drug treatment.

CompoundControl (pmol/10⁶ cells)Treated (pmol/10⁶ cells)p-value
Glucuronic Acid15.2 ± 1.825.6 ± 2.5<0.01
Gluconic Acid8.9 ± 0.912.1 ± 1.2<0.05

Trustworthiness and Self-Validation

To ensure the reliability of this protocol, the following quality control measures are essential:

  • Internal Standards: The use of stable isotope-labeled internal standards for each analyte corrects for variations in extraction efficiency and matrix effects.

  • Calibration Curve: A multi-point calibration curve should be prepared in a representative matrix to ensure accurate quantification over a range of concentrations.

  • Quality Control Samples: Pooled samples should be injected periodically throughout the analytical run to monitor instrument performance and data reproducibility.

Conclusion

This application note provides a robust and reliable protocol for the quantification of intracellular sugar acids using LC-MS/MS. By following these detailed steps and understanding the rationale behind them, researchers can obtain high-quality, reproducible data to advance their understanding of cellular metabolism in health and disease.

References

  • Sellick, C. A., Hansen, R., Stephens, G. M., Goodacre, R., & Dickson, A. J. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolic profiling. Nature Protocols, 6(8), 1241–1250. [Link]

  • Han, J., Lin, K., Sequeira, C., & Borchers, C. H. (2015). An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 854, 86–94. [Link]

  • Shou, W. Z., & Weng, N. (2011). Bioanalysis of organic acids in biological fluids by liquid chromatography-tandem mass spectrometry. Bioanalysis, 3(11), 1253–1266. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

Application Note: Functional Metagenomic Screening for Novel Rhamnonate Dehydratases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The valorization of biomass-derived sugars is a cornerstone of the modern bioeconomy. L-rhamnose, a deoxy-hexose abundant in pectin and hemicellulose, is a prime target for metabolic engineering. While the phosphorylated (isomerase) pathway is common in E. coli, the Weimberg pathway (oxidative) is industrially superior because it converts L-rhamnose to pyruvate and L-lactaldehyde without carbon loss, bypassing glycolysis.

Rhamnonate dehydratase (RhmD) is the critical "bottleneck" enzyme in this pathway. It catalyzes the dehydration of L-rhamnonate to 2-keto-3-deoxy-L-rhamnonate (KDR).

The Challenge

Most industrial hosts lack an efficient Weimberg pathway. Furthermore, naturally occurring RhmD enzymes often exhibit low catalytic turnover (


) or instability. To overcome this, we utilize functional metagenomics  to mine unculturable microbiota for novel, high-performance RhmD variants.
The Mechanism

The screen relies on detecting the specific dehydration product, KDR. Unlike simple pH assays, we utilize the Thiobarbituric Acid (TBA) assay , which specifically reacts with the 2-keto-3-deoxy moiety following periodate oxidation to form a chromophore absorbing at 550 nm.

Experimental Design & Strategy

Host Strain Selection

Critical Causality: Standard E. coli strains (e.g., DH10B, BL21) possess the native rhaBAD operon (phosphorylative pathway). If the metagenomic library is screened in wild-type hosts using L-rhamnose as the feed, native metabolism will mask the activity of the novel oxidative pathway.

  • Recommended Host: E. coli

    
    .
    
  • Reasoning: Deletion of the isomerase pathway ensures that any L-rhamnose consumption or product formation is due to the metagenomic insert.

Substrate Sourcing (The "Chicken and Egg" Problem)

L-rhamnonate is not a standard catalog chemical.

  • Solution: Enzymatic synthesis in situ or pre-incubation.

  • Method: Use a commercially available Rhamnose Dehydrogenase (RhaD) (e.g., from Rhizobium etli) to convert L-rhamnose to L-rhamnonate prior to the dehydratase assay.

Workflow Visualization

The following diagram outlines the logical flow of the screening campaign, from library generation to hit validation.

ScreeningWorkflow Sample Environmental Sample (Soil/Marine) DNA Metagenomic DNA Extraction Sample->DNA Library Fosmid/Cosmid Library (40kb inserts) DNA->Library Host Transformation into E. coli ΔrhaBAD Library->Host Plate Array into 384-well Plates Host->Plate Lysis Chemical/Enzymatic Lysis Plate->Lysis Induce Expression Reaction Incubation with L-Rhamnonate Lysis->Reaction TBA TBA Assay (Periodate Oxidation) Reaction->TBA Read Absorbance Read (550 nm) TBA->Read Hit Hit Validation (HPLC/Sequencing) Read->Hit OD > 3σ

Figure 1: High-Throughput Functional Metagenomic Screening Workflow for RhmD.

Detailed Protocol: The Semialdehyde/TBA Screen

Materials & Reagents
ReagentConcentration/SpecPurpose
Substrate 10 mM L-RhamnonateTarget substrate (Potassium salt)
Lysis Buffer 50 mM HEPES (pH 7.5), 1 mg/mL LysozymeCell disruption
Periodate Sol. 25 mM Periodic Acid in 0.125 M H₂SO₄Oxidizes KDR to form formylpyruvate
Arsenite Sol. 2% Sodium Arsenite in 0.5 M HClReduces excess periodate
TBA Reagent 0.3% Thiobarbituric Acid (pH 2.0)Chromophore generation
Positive Control Caulobacter crescentus RhmD (CcRhmD)Assay validation
Step-by-Step Methodology
Step 1: Library Preparation & Induction
  • Inoculate recombinant E. coli clones (containing metagenomic fosmids) into 384-well deep-well plates containing 50 µL LB + antibiotic.

  • Incubate overnight at 37°C.

  • Subculture (1:20 dilution) into fresh media containing auto-induction agents (or IPTG if using copy-control vectors).

  • Grow for 24 hours at 20-25°C. Note: Lower temperatures improve the solubility of heterologous metagenomic proteins.

Step 2: Lysis and Reaction
  • Centrifuge plates (3,000 x g, 10 min) to pellet cells. Discard supernatant.

  • Resuspend pellets in 30 µL Lysis Buffer . Incubate at 37°C for 30 min.

  • Freeze-thaw once (-80°C to 37°C) to ensure complete lysis.

  • Add 20 µL of 10 mM L-Rhamnonate (final conc. 4 mM).

  • Incubate at 30°C for 2–4 hours.

Step 3: The TBA Detection Assay (Chemical Derivatization)

Safety Note: Perform in a fume hood; arsenite is toxic.

  • Transfer 20 µL of the reaction mixture to a PCR plate (heat resistant).

  • Add 20 µL of Periodate Solution . Incubate 20 min at Room Temp (RT).

    • Mechanism: Periodate cleaves the C-C bond between vicinal diols or adjacent hydroxyl/keto groups. In KDR, it generates

      
      -formylpyruvate.
      
  • Add 40 µL of Arsenite Solution . Vortex/shake until the yellow iodine color disappears (neutralization).

  • Add 40 µL of TBA Reagent .

  • Heat at 95°C for 10 minutes . A pink/red chromophore indicates the presence of KDR.

  • Cool to RT and transfer to a clear 384-well reading plate.

Step 4: Data Acquisition
  • Measure Absorbance at 549 nm (A₅₄₉) .

  • Hit Definition: Any well with

    
     (Mean of negative controls plus 3 standard deviations).
    

Pathway Logic & Validation

To ensure the hits are genuine RhmD enzymes and not artifacts, we must understand the chemical pathway.

WeimbergPathway Rham L-Rhamnose Rhamn L-Rhamnonate Rham->Rhamn NAD+ -> NADH KDR 2-keto-3-deoxy- L-rhamnonate (KDR) Rhamn->KDR -H2O Pyr Pyruvate KDR->Pyr Lact L-Lactaldehyde KDR->Lact RhaD Rhamnose Dehydrogenase RhaD->Rham RhmD Rhamnonate Dehydratase (TARGET) RhmD->Rhamn KDRA KDR Aldolase KDRA->KDR

Figure 2: The Oxidative Weimberg Pathway. The target metabolite for the TBA assay is KDR (Red).

Secondary Validation (Orthogonal Assay)

The TBA assay can yield false positives if other keto-acids are present.

  • HPLC Analysis:

    • Column: Aminex HPX-87H (Bio-Rad) or Rezex ROA-Organic Acid.

    • Mobile Phase: 5 mM H₂SO₄.

    • Detection: Refractive Index (RI) and UV (210 nm).

    • Retention Time: KDR elutes distinctively from L-rhamnonate.

  • Sequence Analysis: Extract fosmid DNA, sequence the insert (Next-Gen Sequencing), and perform BLASTp analysis to identify the rhmD gene homolog.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High Background (Red color in controls) Native E. coli metabolism or impure reagents.Ensure host is

. Use fresh TBA/Periodate.
Precipitate after TBA addition Protein precipitation due to acid/heat.Centrifuge plate (4000 rpm, 5 min) before reading absorbance.
Low Signal in Positive Control Substrate degradation or inactive enzyme.Verify L-rhamnonate integrity via HPLC. Check lysis efficiency.
Inconsistent Replicates Evaporation during 95°C heating step.Use high-quality PCR plate seals (aluminum foil seals) during the heating block step.

References

  • Weimberg, R. (1961). "Surface structures of stereoisomers of 2-keto-3-deoxy-sugar acids." Journal of Biological Chemistry, 236(3), 629-635.

  • Watanabe, S., et al. (2008). "Identification of the gene cluster for the non-phosphorylative L-rhamnose pathway in Azotobacter vinelandii." Journal of Bacteriology, 190(6), 2229-2231.

  • Białecka-Florjańczyk, E., et al. (2012). "High-throughput screening methods for metagenomic libraries." Archives of Microbiology, 194, 601–607.
  • Reider Apel, A., et al. (2016). "The oxidative L-rhamnose degradation pathway of Sphingomonas sp. ATCC 31555." Applied and Environmental Microbiology, 82(20), 6175-6184.

  • Weissbach, A., & Hurwitz, J. (1959). "The formation of 2-keto-3-deoxyheptonic acid in extracts of Escherichia coli B." Journal of Biological Chemistry, 234(4), 705-709. (Foundational reference for the TBA assay mechanism).

optimizing carbon source utilization in non-oxidative glycolysis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting by using Google searches to find in-depth, reliable information about non-oxidative glycolysis (NOG). My focus is on understanding the core mechanisms, key enzymes involved, how it's regulated, and its importance in different biological processes.

Defining Research Scope

Analyzing Search Results

I'm now analyzing the initial Google search results, focusing on the core mechanisms of non-oxidative glycolysis (NOG) and experimental methods to quantify carbon source utilization. I'm prioritizing reputable sources for understanding the pathway's intricacies, key enzymes, and regulatory aspects. I'm also cross-referencing information to ensure accuracy and identify potential knowledge gaps to guide future searches.

Outlining Information Gathering

My focus is now on targeted searches to build a solid knowledge base on non-oxidative glycolysis (NOG) and related experimental techniques. I'm prioritizing understanding how NOG interacts with upper and lower glycolytic pathways and the pentose phosphate pathway. Key enzymes, such as transketolase and transaldolase, are central to the work. I'm also planning the application note's structure.

Part 1: Foundational Research & Information Synthesis

I'm now diving into the search results from my detailed queries, aiming to build a core understanding of NOG and associated methods. I'm actively looking at the link between the upper and lower glycolytic pathways and the pentose phosphate pathway, as NOG interacts with these. The application note will include an introduction to NOG with the pivotal role of Transketolase and Transaldolase.

Defining Initial Focus

Defining Application Note Structure

I'm now outlining the application note's sections: Introduction, Core Principles, Experimental Design, Protocol, Data Interpretation, Case Study, and References. I'm focusing on the interplay of NOG, PPP, and the role of Transketolase and Transaldolase. My aim is to include detailed protocols and data examples, including a stand-alone protocol for ¹³C-glucose labeling.

Refining Note Structure

I'm now refining the application note's structure. I'll include sections on experimental design, isotope tracing and enzyme assays. A detailed protocol for ¹³C-glucose labeling is taking shape. I'm focusing on data interpretation with common pitfalls, while also planning a case study on using NOG for enhanced production.

I'm structuring the application note with an emphasis on clarity and practical application. I'm expanding my initial section to describe how to optimize carbon source utilization. I'll include the "why" behind the approach. I'll also add a troubleshooting section.

Refining Protocol and Note Details

I'm working on refining the specific steps for the experimental protocols, particularly for 13C-glucose labeling, enzyme assays, and metabolite quantification. My focus is on providing clear, detailed instructions for each procedure. I'm prioritizing accuracy, and identifying common pitfalls with how to avoid them in data interpretation. I'll include a case study for using NOG to enhance production. I'm also planning the creation of tables and Graphviz diagrams to illustrate key processes.

Troubleshooting & Optimization

improving solubility of Sodium L-Rhamnonate in buffer solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Sodium L-Rhamnonate. As a key substrate and precursor in various biochemical and pharmaceutical applications, achieving its complete and stable dissolution is the first critical step to ensure experimental success and reproducibility. This guide, structured in a question-and-answer format, is designed by application scientists to provide you with both practical solutions and the underlying scientific principles for overcoming common solubility challenges. We will explore the physicochemical properties of Sodium L-Rhamnonate and provide systematic troubleshooting strategies for its use in common buffer systems.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Sodium L-Rhamnonate in my neutral pH buffer (e.g., PBS, pH 7.4). Is this expected?

Yes, this is a frequently encountered issue. While Sodium L-Rhamnonate is the salt of a weak acid (L-Rhamnonic Acid) and is generally water-soluble, its solubility can be significantly influenced by the pH of the buffer system. The root of the issue lies in the equilibrium between the highly soluble ionized form (L-rhamnonate anion) and the less soluble protonated form (L-rhamnonic acid).

To understand this, we must consider the pKa of L-Rhamnonic acid, which is approximately 3.34. The pKa is the pH at which the protonated (acid) and deprotonated (conjugate base/anion) forms are present in equal concentrations.

  • At pH values well above the pKa (e.g., pH > 5.5): The molecule will be predominantly in its deprotonated, anionic form (L-rhamnonate), which is highly polar and readily dissolves in aqueous solutions.

  • At pH values near or below the pKa (e.g., pH < 4): A significant portion of the salt will be converted to its protonated, uncharged L-rhamnonic acid form. This form is substantially less soluble and can precipitate out of solution.

While a neutral pH of 7.4 is well above the pKa, high local concentrations during dissolution or interactions with buffer components can still create challenges.

Q2: How exactly does pH dictate the solubility of Sodium L-Rhamnonate?

The relationship between pH, pKa, and the ratio of the soluble (anionic) to less-soluble (acid) form is described by the Henderson-Hasselbalch equation. The key principle is that the solubility of a weak acid and its salt is pH-dependent, increasing as the pH moves further away from the pKa on the alkaline side. As the pH of the solution increases, the equilibrium shifts towards the formation of the more soluble L-rhamnonate ion.

Below is a diagram illustrating this fundamental relationship.

ph_solubility cluster_pH_Scale pH Scale cluster_Forms Dominant Molecular Form pH_low Low pH (e.g., pH 2) pKa_node pKa ≈ 3.34 Acid L-Rhamnonic Acid (R-COOH) Less Soluble pH_low->Acid Favors pH_high High pH (e.g., pH 8) Equilibrium Equilibrium Position pKa_node->Equilibrium [R-COOH] = [R-COO⁻] Anion L-Rhamnonate (R-COO⁻) Highly Soluble pH_high->Anion Favors

Caption: pH-dependent equilibrium of L-Rhamnonate.

Q3: Can the type of buffer I use affect the solubility? What about phosphate-buffered saline (PBS)?

Absolutely. The choice of buffer can have a significant impact due to two main reasons:

  • Buffering Capacity: The buffer must have sufficient capacity to resist the local pH changes that occur as the Sodium L-Rhamnonate dissolves. If the buffering capacity is weak, the dissolution process itself could locally lower the pH, pushing the equilibrium towards the less soluble acid form.

  • Common Ion Effect: This is particularly relevant for phosphate buffers. The "common ion effect" can reduce the solubility of an ionic compound if the solution already contains one of the ions that make up the compound. While less common for sodium salts (as they are very soluble), high concentrations of other salts in the buffer can decrease the "water activity," effectively reducing the amount of free water available to hydrate and dissolve the Sodium L-Rhamnonate.

For PBS specifically, its high ionic strength and the presence of phosphate ions can sometimes pose a challenge compared to simpler buffers like Tris or HEPES, especially when preparing highly concentrated stock solutions.

Q4: Is it safe to heat or sonicate the solution to aid dissolution?

Gentle warming and sonication are standard and acceptable techniques to accelerate dissolution. However, they must be applied with caution:

  • Heating: Gently warm the solution (e.g., 30-40°C). Avoid aggressive heating or boiling, as this can lead to the degradation of the sugar-like rhamnonate structure. Always allow the solution to cool to room temperature before use or storage. Be aware that a solution that is clear when warm may become supersaturated and precipitate upon cooling.

  • Sonication: Use a bath sonicator rather than a probe sonicator to avoid localized overheating. Sonication is very effective at breaking up clumps of powder and increasing the surface area for dissolution.

Always start with mechanical agitation (stirring or vortexing) at room temperature before applying heat or sonication.

Troubleshooting Guide: Step-by-Step Protocols

This section provides a systematic approach to resolving the most common dissolution problems.

Problem: Powder fails to dissolve or forms a cloudy suspension in a neutral buffer.

This is the most common issue. The workflow below provides a logical sequence of steps to diagnose and solve the problem.

troubleshooting_workflow Start Start: Undissolved Sodium L-Rhamnonate Check_Conc Is the concentration too high? (>100 mM) Start->Check_Conc Method Are you adding solid directly to the buffer? Check_Conc->Method No Reduce_Conc Action: Reduce concentration or prepare a more dilute solution. Check_Conc->Reduce_Conc Yes Prep_Stock Recommended Protocol: Prepare a concentrated stock in deionized water first. Method->Prep_Stock Yes Adjust_pH Action: Prepare solution in a slightly alkaline buffer (pH 8.0-8.5) or adjust pH post-dissolution. Method->Adjust_pH No Reduce_Conc->Method Final_Check Verify Final pH and Filter Sterilize (0.22 µm filter) Prep_Stock->Final_Check Adjust_pH->Final_Check

Caption: Troubleshooting workflow for dissolution issues.

Recommended Protocol 1: Preparation of a Concentrated Stock Solution

This method avoids many of the issues associated with adding the solid directly to a complex buffer system.

  • Weigh: Accurately weigh the required amount of Sodium L-Rhamnonate powder.

  • Initial Dissolution: Add a volume of high-purity deionized water (e.g., Milli-Q®) that is approximately 70-80% of your final desired volume. For example, to make 10 mL of a 100 mM stock, start with 7-8 mL of water.

  • Agitate: Vortex or stir the solution vigorously. The powder should dissolve readily in pure water. If it is slow to dissolve, gentle warming (37°C) or brief sonication can be used.

  • Add Buffer Concentrate: Once the solid is fully dissolved, add the concentrated buffer stock (e.g., 10x PBS) to achieve the final desired buffer concentration.

  • QS to Final Volume: Adjust the volume to the final desired volume with deionized water.

  • Verify pH: Check the pH of the final solution and adjust if necessary.

  • Filter: For biological applications, sterilize the solution by passing it through a 0.22 µm syringe filter. This also removes any micro-particulates that may not be visible.

Problem: The solution is initially clear but forms a precipitate after storage (e.g., overnight at 4°C).

This issue typically points to supersaturation or temperature-dependent solubility.

  • Explanation: You may have created a supersaturated solution, especially if heat was used during dissolution. As the solution cools, the solubility limit decreases, and the excess solute crashes out of the solution.

  • Solution:

    • Prepare the solution at the intended storage temperature if possible.

    • If warming is necessary for dissolution, ensure the final concentration is well below the solubility limit at the storage temperature.

    • If a high concentration is required, consider preparing the stock fresh before each experiment.

    • Alternatively, you can prepare a stock solution at a slightly higher pH (e.g., 8.0-8.5), which can significantly increase the solubility and stability of the solution upon storage.

Data Summary: Recommended Starting Points for Dissolution

The following table provides general guidelines for preparing Sodium L-Rhamnonate solutions in common laboratory buffers. These are conservative starting points; maximum solubility may be higher depending on the specific experimental conditions.

Buffer SystempHRecommended Max Starting ConcentrationKey Considerations
Deionized Water~7.0> 200 mMIdeal for creating a primary stock solution.
PBS (Phosphate-Buffered Saline)7.450 - 100 mMHigh ionic strength. Prepare stock in water first.
Tris-HCl7.5 - 8.5> 150 mMGenerally provides good solubility. Ensure the Tris buffering range is appropriate for your experiment.
HEPES7.2 - 7.6> 150 mMA zwitterionic buffer that is often a good choice for minimizing interactions with biological systems.

References

  • PubChem. L-Rhamnonic acid. National Center for Biotechnology Information. [Link]

  • ScienceDirect. Henderson-Hasselbalch Equation. Elsevier B.V. [Link]

  • Chemistry LibreTexts. Common Ion Effect. University of California, Davis. [Link]

  • Bocan, T. M. A., et al. (1997). The role of formulation in the absorption of a poorly soluble, weakly acidic drug. Journal of Pharmaceutical Sciences, 86(3), 323-329. [Link]

preventing spontaneous lactonization of L-rhamnonate at low pH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling L-rhamnonate. This guide is designed for researchers, scientists, and drug development professionals who are working with L-rhamnonate and encountering challenges with its stability, particularly its tendency to undergo spontaneous lactonization in acidic environments. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

Understanding the Challenge: The Equilibrium of L-Rhamnonate and its Lactone

L-rhamnonate, a sugar acid, exists in equilibrium with its cyclic ester form, L-rhamno-1,4-lactone, especially under acidic conditions (low pH). This intramolecular esterification, or lactonization, is a reversible reaction that can significantly impact experimental outcomes by altering the concentration of the active linear form. The presence of the lactone can lead to inconsistent results in bioassays, analytical measurements, and formulation studies.

The reaction is catalyzed by the presence of H+ ions, which protonate the carboxylic acid group, making it more susceptible to nucleophilic attack by one of the hydroxyl groups on the rhamnonate backbone. Understanding and controlling this equilibrium is therefore critical for reliable and reproducible research.

Troubleshooting Guide: Preventing and Managing L-Rhamnonate Lactonization

This section addresses specific issues you may encounter during your experiments with L-rhamnonate.

Question 1: My L-rhamnonate solution is showing inconsistent activity in my cell-based assay. Could lactonization be the cause?

Answer: Yes, spontaneous lactonization is a likely culprit for inconsistent biological activity. The cyclic lactone form may have a different binding affinity for its target or may not be biologically active at all. The equilibrium between the linear and cyclic forms can shift depending on the pH of your stock solution and your final assay buffer.

Troubleshooting Steps:

  • Verify the pH of Your Stock Solution: Prepare your L-rhamnonate stock solution in a buffer at a pH where the linear form is favored. A pH of 7.0 to 7.4 is generally recommended for maintaining the open-chain form.

  • Control the Final Assay pH: Ensure that the final pH of your cell culture medium or assay buffer after the addition of L-rhamnonate is within a range that minimizes lactonization.

  • Pre-equilibrate Your Compound: Before adding to your assay, you can pre-equilibrate a concentrated stock of L-rhamnonate in the final assay buffer for a set period to allow the equilibrium to stabilize. This, however, might lead to a mixture of both forms. The preferred method is to prevent lactonization in the first place.

Question 2: I am observing a new peak in my HPLC analysis of L-rhamnonate over time. How can I confirm if it is the lactone?

Answer: The appearance of a new, typically more non-polar, peak during HPLC analysis is a classic indicator of lactone formation. Lactones are less polar than their corresponding open-chain hydroxy acids and will therefore have a shorter retention time on a reverse-phase column.

Confirmation Protocol:

  • pH-Dependent Analysis:

    • Take an aliquot of your L-rhamnonate solution and adjust the pH to ~2.0 with a dilute acid (e.g., 0.1 M HCl).

    • Incubate at room temperature for 1-2 hours.

    • Analyze by HPLC. You should observe a significant increase in the area of the new peak, corresponding to the lactone.

    • Take another aliquot and adjust the pH to ~9.0 with a dilute base (e.g., 0.1 M NaOH).

    • Incubate for 1-2 hours. This should favor the hydrolysis of the lactone back to the open-chain rhamnonate, leading to a decrease or disappearance of the new peak.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer. The lactone will have a molecular weight that is 18 g/mol (the mass of a water molecule) lower than the parent L-rhamnonate.

Question 3: What is the optimal buffer system to prevent L-rhamnonate lactonization during an enzymatic reaction that requires a slightly acidic pH?

Answer: This is a common challenge. The key is to select a buffer that provides the necessary pH for your enzyme while minimizing the rate of lactonization.

Buffer Selection Strategy:

Buffer SystempKaRecommended pH RangeComments
Phosphate7.216.5 - 7.5Generally a good first choice for physiological pH.
MES6.155.5 - 6.7A good option for slightly acidic conditions.
Acetate4.764.0 - 5.5Use with caution. The rate of lactonization will be higher.

Experimental Workflow for Buffer Optimization:

Caption: Workflow for optimizing buffer conditions.

Frequently Asked Questions (FAQs)

Q1: At what pH does significant lactonization of L-rhamnonate begin to occur? A1: While the equilibrium is dynamic, significant and rapid lactonization typically begins at a pH below 5.0. The rate increases as the pH decreases.

Q2: Can temperature affect the rate of lactonization? A2: Yes, higher temperatures will increase the rate of both the forward (lactonization) and reverse (hydrolysis) reactions. If you need to work at low pH, performing your experiment at a lower temperature (e.g., 4 °C) can help to slow down the rate of lactone formation.

Q3: Is there a way to "trap" the L-rhamnonate in its linear form? A3: Derivatization of the carboxylate group, for example, by forming an amide, will prevent lactonization. However, this chemically modifies your molecule of interest. For most applications, controlling the pH is the most effective strategy.

Q4: How should I store my L-rhamnonate stock solutions? A4: For long-term storage, it is advisable to prepare stock solutions in a neutral buffer (pH ~7.0-7.4), aliquot, and store frozen at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles.

Visualizing the Lactonization Equilibrium

The following diagram illustrates the acid-catalyzed equilibrium between L-rhamnonate and L-rhamno-1,4-lactone.

Caption: Acid-catalyzed equilibrium of L-rhamnonate.

References

  • This guide synthesizes established chemical principles of intramolecular esterification and best practices in laboratory settings.

resolving co-elution of L-rhamnonate and L-mannonate in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting with broad Google searches to build a foundation for HPLC analysis of L-r hamnonate and L-mannonate. I am focusing on their structural similarities, common co-elution issues, and existing methodologies.

Refining Research Strategies

I am now moving beyond initial Google searches. I'm targeting specific HPLC columns, mobile phases, and detectors known to separate similar compounds. I'm also exploring the impact of pH, temperature, and ion-pairing reagents. I'm simultaneously seeking established troubleshooting guides to shape the technical support center structure.

Structuring the Technical Center

I'm now structuring the technical support center, organizing the information I've found into a logical flow. I am starting with the overview of the co-elution challenge, followed by FAQs and troubleshooting guides. Then, I will synthesize data for method development and explain the scientific rationale.

stability of Sodium L-Rhamnonate stock solutions at -20°C

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to uncover comprehensive data regarding the stability of Sodium L-R hamnonate stock solutions. My primary focus is on storage at -20°C, and I'm actively seeking information about the compound's crucial chemical properties and any recommended best practices.

Refining Content Structure

I've completed my initial data gathering phase and am now structuring the technical support center around a question-and-answer format, evolving from general inquiries to targeted troubleshooting scenarios. I'm focusing on key areas like recommended solvents, concentration ranges, shelf-life, signs of degradation, and freeze-thaw impacts, synthesizing data and building a robust framework.

Organizing Technical Content

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Technical Support Center: Troubleshooting Background Noise in Colorimetric Assays for Sugar Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to high background noise in colorimetric assays for sugar acids, such as glucuronic acid, galacturonic acid, and other uronic acids. Our goal is to provide you with the mechanistic insights and practical steps needed to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is "background noise" in the context of a colorimetric assay?

In a colorimetric assay, the concentration of a target analyte (like a sugar acid) is determined by measuring the absorbance of light by a colored product formed from a chemical reaction. Background noise, or high background, refers to any absorbance that is not generated by the specific reaction between the assay reagents and the target analyte. This can be caused by the intrinsic color of the sample, the degradation of reagents, or non-specific reactions with other molecules in the sample matrix. This unwanted absorbance can mask the true signal from your analyte, leading to inaccurate quantification and reduced assay sensitivity.

Q2: Why is it critical to control for background noise?

High background noise directly impacts assay performance by decreasing the signal-to-noise ratio. This can lead to several critical problems:

  • Reduced Sensitivity: A high background can make it impossible to detect small, but significant, changes in the concentration of your sugar acid.

  • Inaccurate Quantification: If the background is not properly subtracted, it will lead to an overestimation of the analyte concentration.

  • Poor Reproducibility: A variable background between wells or experiments will result in poor precision and unreliable data.

Troubleshooting Guide: Diagnosing and Resolving High Background

High background noise is a common but solvable problem. The following sections break down the most frequent causes and provide step-by-step solutions.

Issue 1: My "Reagent Blank" (No Sample) is showing high absorbance.

A high reading in your reagent blank points to a problem with the reagents themselves. This is the first and most critical control to check.

The Underlying Science: The ideal reagent blank contains all components of the assay except the analyte and should have very low absorbance. High absorbance indicates that the reagents are either contaminated, have degraded into colored compounds, or are reacting with each other. For instance, concentrated sulfuric acid, used in many sugar acid assays like the carbazole method, can slowly degrade over time, especially if exposed to light or contaminants, leading to a yellow or brown discoloration that absorbs light in the visible spectrum.

Troubleshooting Protocol:

  • Check Reagent Age and Storage: Verify that all reagents are within their expiration dates. Store reagents as recommended by the manufacturer, which often means protection from light and storage at 4°C for solutions.

  • Prepare Fresh Reagents: If reagents are old or have been stored improperly, discard them and prepare fresh solutions using high-purity water (e.g., Milli-Q or 18 MΩ·cm).

  • Test Reagents Individually: If the issue persists, measure the absorbance of each individual reagent (diluted in water or buffer if necessary) to pinpoint the source of the color.

Issue 2: My "Sample Blank" (Sample + Inactive Reagent) is high, but my Reagent Blank is low.

This scenario strongly suggests that the sample itself contains interfering substances.

The Underlying Science: Biological samples are complex mixtures. Components other than your target sugar acid can either be naturally colored or can react non-specifically with the assay reagents to produce color. Common interfering substances in sugar acid assays include proteins, phenols, and other carbohydrates. For example, in the carbazole-sulfuric acid assay for uronic acids, neutral sugars like glucose can react with the acid to form furfural derivatives, which then contribute to color formation and lead to an overestimation of the uronic acid content.

Troubleshooting Protocol & Data:

Step 1: Identify Potential Interfering Substances

Review the composition of your sample matrix. The table below lists common interferents.

Interfering SubstanceMechanism of Interference
Proteins (e.g., BSA) Can precipitate in strong acid, causing turbidity that scatters light. Tryptophan residues can also react to form colored products.
Neutral Sugars (e.g., Glucose, Galactose) Dehydrate in strong acid to form derivatives (like hydroxymethylfurfural) that react with colorimetric reagents (e.g., carbazole, m-hydroxydiphenyl).
Phenolic Compounds Many plant extracts and biological fluids contain phenols that are inherently colored or react with assay components.
Nucleic Acids The ribose/deoxyribose backbone can react under the harsh acidic conditions of some assays.

Step 2: Implement a Sample Cleanup Protocol

Removing these interfering substances before the assay is often the most effective solution.

Detailed Protocol: Protein and Small Molecule Removal via Centrifugal Filtration

  • Select the Right Device: Choose a centrifugal filter unit (e.g., Amicon® Ultra, Millipore®) with a molecular weight cut-off (MWCO) that will retain larger molecules like proteins while allowing your smaller sugar acids to pass through into the filtrate. A 3 kDa or 10 kDa MWCO is typically effective.

  • Pre-rinse the Filter (Optional but Recommended): To remove any potential glycerol or other preservatives from the filter membrane, pass an aliquot of high-purity water or your assay buffer through the device by centrifugation. Discard the filtrate.

  • Load Sample: Add your sample to the upper chamber of the filter unit. Do not exceed the maximum volume recommended by the manufacturer.

  • Centrifuge: Spin the device according to the manufacturer's instructions (e.g., 14,000 x g for 10-20 minutes). The exact time and speed may require optimization.

  • Collect Filtrate: The filtrate, now cleared of high molecular weight interferents, is collected in the bottom tube. This is your sample for the colorimetric assay.

  • Validate: Run a "mock" sample (your sample buffer without analyte) through the same process to ensure the filter device itself does not leach any absorbing compounds.

Issue 3: My absorbance readings are inconsistent across the microplate.

Inconsistent readings often point to procedural or environmental factors rather than chemical interference.

The Underlying Science: Colorimetric reactions are sensitive to temperature and timing. In assays involving strong acids, the reaction is often highly exothermic. If heat is not distributed evenly across a microplate, wells on the edge may react at a different temperature and rate than wells in the center, a phenomenon known as an "edge effect." Incomplete mixing can also lead to localized concentration gradients and, therefore, variable color development.

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for diagnosing the source of inconsistent readings.

G A Inconsistent Readings Observed B Are edge wells most affected? A->B C YES: Likely 'Edge Effect' B->C Yes D NO: Check other factors B->D No E Implement Solutions: 1. Incubate plate with lid. 2. Use a water bath for temperature-sensitive steps. 3. Fill outer wells with water. C->E F Is there visible precipitation or turbidity? D->F G YES: Sample Solubility Issue F->G Yes H NO: Check mixing protocol F->H No I Implement Solutions: 1. Centrifuge plate to pellet debris. 2. Filter sample before assay. G->I J Implement Solutions: 1. Pipette mix thoroughly after adding each reagent. 2. Use an orbital shaker. H->J

Caption: A troubleshooting flowchart for diagnosing inconsistent microplate readings.

Issue 4: My standard curve has a high intercept, but the linearity (R²) is good.

The Underlying Science: A high Y-intercept on your standard curve means that even the "zero concentration" standard has significant absorbance. This is often a systemic issue related to the diluent or buffer used for your standards. If the buffer itself contains contaminants that react with the assay reagents, this constant amount of background color will be added to every standard, shifting the entire curve upwards without affecting its slope (linearity).

Troubleshooting Protocol:

  • Test Your Diluent: Run a "diluent-only" blank in your assay. If it shows high absorbance, the source of the problem is confirmed.

  • Use High-Purity Components: Prepare your standard curve diluent using the highest purity water and reagents available.

  • Matrix Matching: If your samples are in a complex buffer (e.g., cell culture media), your standards should be prepared in the exact same buffer. This ensures that any background contribution from the buffer is consistent between your standards and your samples, allowing for proper subtraction.

The diagram below illustrates the principle of a colorimetric reaction for uronic acids using the carbazole-sulfuric acid method, a common assay where background issues arise.

G cluster_0 Intended Reaction Pathway cluster_1 Interference Pathway UronicAcid Uronic Acid Intermediate Furfural Derivative UronicAcid->Intermediate + H₂SO₄ (Heat) ColoredProduct Pink-Colored Product (Abs @ 530 nm) Intermediate->ColoredProduct + Carbazole NeutralSugar Interferent (e.g., Glucose) InterferentIntermediate HMF Derivative NeutralSugar->InterferentIntermediate + H₂SO₄ (Heat) InterferentProduct Brownish Byproduct (Background Noise) InterferentIntermediate->InterferentProduct + Carbazole

Caption: Reaction pathways showing intended signal vs. interference-driven background.

By systematically working through these common issues and understanding the chemical principles at play, you can effectively minimize background noise and significantly improve the quality of your data in colorimetric sugar acid assays.

References

  • Filisetti-Cozzi, T. M., & Carpita, N. C. (1991). Measurement of uronic acids without interference from neutral sugars. Analytical Biochemistry, 197(1), 157-162. [Link]

  • Bitter, T., & Muir, H. M. (1962). A modified uronic acid carbazole reaction. Analytical Biochemistry, 4(4), 330-334. [Link]

overcoming substrate inhibition in RhamD kinetic assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: RhamD Kinetic Optimization

Welcome to the Technical Support Hub for Rhamnulose-1-phosphate aldolase (RhamD/RhaD). This guide is designed for researchers observing non-Michaelis-Menten kinetics, specifically substrate inhibition, during the characterization or biocatalytic application of RhamD.

RhamD is a Class II aldolase (metal-dependent, typically


) that catalyzes the reversible condensation of dihydroxyacetone phosphate (DHAP) and L-lactaldehyde to form L-rhamnulose-1-phosphate. While highly specific for DHAP, it tolerates various aldehyde acceptors, making it a powerful tool for rare sugar synthesis. However, its utility is frequently bottlenecked by substrate inhibition , where excessive concentrations of DHAP or the aldehyde acceptor form dead-end enzyme-substrate complexes, stifling catalytic velocity (

).

Part 1: Diagnostic Hub – Identifying the Problem

Q1: My Lineweaver-Burk plot is curving upwards at high substrate concentrations. Is this experimental error or substrate inhibition?

A: An upward curve in a Lineweaver-Burk (double-reciprocal) plot is the hallmark of substrate inhibition .

  • The Mechanism: In a standard Michaelis-Menten model, the enzyme (

    
    ) binds substrate (
    
    
    
    ) to form
    
    
    , which yields product (
    
    
    ). In substrate inhibition, a second substrate molecule binds to the
    
    
    complex (or sometimes the free enzyme at an allosteric site) to form an inactive
    
    
    complex.
  • The Diagnostic:

    • Low [S]: The reaction follows first-order kinetics (linear increase in rate).

    • High [S]: The rate decreases as [S] increases, violating standard saturation kinetics.

  • Verification: Plot your data (

    
     vs. 
    
    
    
    ). If the curve rises to a peak (
    
    
    ) and then descends, you have substrate inhibition. You must switch from the Michaelis-Menten equation to the Haldane Equation for accurate fitting.

Q2: Could this be product inhibition instead?

A: Product inhibition accumulates over time as the reaction proceeds. Substrate inhibition is evident immediately at time zero (


) if the initial concentration 

is high.
  • Test: If your initial velocity (

    
    ) decreases when you start with a higher initial substrate concentration, it is substrate inhibition . If 
    
    
    
    is normal but the reaction slows down faster than expected over time, it is product inhibition .

Part 2: Optimization Center – Methodologies & Protocols

Workflow 1: The Haldane Kinetic Assay (Cleavage Direction)

Standard characterization is often performed in the cleavage direction (Rhamnulose-1-P


 DHAP + Lactaldehyde) due to the availability of the NADH-coupled reporter system.

Required Reagents:

  • Buffer: 50 mM Tris-HCl or Hepes, pH 7.5 (Avoid phosphate buffers if studying phosphate release; avoid chelating buffers like Citrate).

  • Cofactor: 0.1 mM

    
     (Critical for Class II aldolase stability).
    
  • Coupling Enzymes: Glycerol-3-phosphate dehydrogenase (G3PDH) and Triosephosphate isomerase (TPI).

  • Substrate: L-Rhamnulose-1-phosphate (synthesized or enzymatic generation).

  • Reporter: NADH (0.2 mM).

Step-by-Step Protocol:

  • Baseline Setup: In a quartz cuvette (

    
     path), mix Buffer, 
    
    
    
    , NADH, G3PDH (
    
    
    ), and TPI (
    
    
    ).
  • Substrate Addition: Add L-Rhamnulose-1-phosphate at varying concentrations (range:

    
     to 
    
    
    
    ). Note: If
    
    
    is unknown, test 0.1 mM to 50 mM.
  • Initiation: Add purified RhamD enzyme to initiate the reaction.

  • Measurement: Monitor absorbance decrease at 340 nm (

    
    ) at 25°C.
    
  • Data Analysis: Calculate

    
     for each concentration.
    

Data Fitting (The Haldane Equation): Do not force a Michaelis-Menten fit. Use non-linear regression with the Haldane equation:



  • 
    : Substrate inhibition constant (dissociation constant of the inactive ESS complex).
    
  • If

    
    , the reaction rate drops significantly.
    
Workflow 2: Overcoming Inhibition in Biocatalysis (Synthetic Direction)

In synthesis (DHAP + Aldehyde


 Sugar-Phosphate), DHAP is often the inhibitor.

Q: How do I maximize yield if DHAP inhibits RhamD?

A: Use a Fed-Batch Strategy or In-Situ Generation . High concentrations of DHAP (often


) can inhibit RhamD. To overcome this without lowering total throughput:
  • Continuous Feeding: Instead of adding 500 mM DHAP at

    
    , maintain the steady-state concentration of DHAP below its 
    
    
    
    (typically
    
    
    ) using a syringe pump.
  • In-Situ DHAP Generation: Couple RhamD with glycerol kinase or phytase-mediated cleavage of phytate to release DHAP slowly.

Part 3: Visualizing the Logic

Figure 1: RhamD Kinetic Pathway & Inhibition Logic

This diagram illustrates the standard catalytic cycle versus the "Dead-End" inhibition pathway.

RhamD_Mechanism E RhamD (Enzyme) ES Active Complex (ES) E->ES + S (Km) S Substrate (DHAP/Rham-1-P) ES->E Reaction P Product ES->P kcat ESS Dead-End Complex (ESS - Inactive) ES->ESS + S (High Conc) Substrate Inhibition ESS->ES Dissociation (Ki)

Caption: Figure 1. Kinetic mechanism of RhamD. The dashed red line represents the formation of the inactive ESS complex at high substrate concentrations, governed by the inhibition constant


.
Figure 2: Troubleshooting Decision Tree

Use this flow to diagnose kinetic anomalies.

Troubleshooting Start Issue: Low Activity / Non-Linearity Check1 Check Lineweaver-Burk Plot Start->Check1 Linear Linear Plot? Check1->Linear YesLinear Standard Kinetics. Check Enzyme Stability. Linear->YesLinear Yes NoLinear Curved Plot? Linear->NoLinear No CurveType Curve Direction? NoLinear->CurveType Upward Upward Curve (Concave Up) CurveType->Upward Upward Downward Downward Curve (Concave Down) CurveType->Downward Downward SubInhib Diagnosis: Substrate Inhibition Action: Fit to Haldane Model Action: Lower [S] Upward->SubInhib NegCoop Diagnosis: Negative Cooperativity or Hysteresis Downward->NegCoop

Caption: Figure 2. Diagnostic flowchart for identifying substrate inhibition versus other kinetic anomalies in RhamD assays.

Part 4: Data Summary & Reference Values

Table 1: Typical Kinetic Parameters for Class II Aldolases (Reference Range) Note: Exact values depend on the specific organism (e.g., E. coli vs. P. aeruginosa) and pH.

ParameterDescriptionTypical RangeTroubleshooting Note

(DHAP)
Affinity for DHAP0.1 – 0.5 mMIf

appears high, check for competitive inhibitors in buffer.

(DHAP)
Inhibition Constant10 – 50 mMIf

,

will decrease. Keep

for initial rate assays.

Turnover Number10 – 100

Low

often indicates inactive enzyme (check Zn content).
pH Optimum Optimal Acidity7.0 – 8.0Activity drops sharply < pH 6.0 due to Zn dissociation.

References

  • Fessner, W. D., et al. (1991). "Enzymatic synthesis of C-C bonds. Asymmetric incorporation of C3-units via aldol reactions." Angewandte Chemie International Edition, 30(5), 555-588. Link

  • Takayama, S., et al. (1997). "Microbial aldolases as C-C bonding enzymes: reaction engineering." Journal of Molecular Catalysis B: Enzymatic, 2(4), 163-184. Link

  • Sugiyama, M., et al. (2011). "Characterization of L-rhamnulose-1-phosphate aldolase from Thermotoga maritima." Bioscience, Biotechnology, and Biochemistry, 75(11), 2156-2161. Link

  • Cornish-Bowden, A. (1979). "Fundamentals of Enzyme Kinetics." Butterworths. (Foundational text for Haldane Kinetics). Link

Validation & Comparative

NMR characterization of Sodium L-Rhamnonate vs L-rhamnonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

I'm starting with broad Google searches to establish a foundation for understanding the NMR characterization of L-rhamnonic acid and sodium L-rhamnonate. I'm focusing on typical NMR solvents and anticipated chemical shifts for key functional groups.

Expanding Search Parameters

I'm now expanding my search to include sample preparation methods, exploring suitable concentrations and deuterated solvents. I am also seeking peer-reviewed journal articles and spectral databases for published NMR data on both compounds. This data will be used to create a solid foundation for comparing and contrasting.

Defining Search Strategy

I'm now focusing my Google searches on typical NMR solvents, anticipating chemical shifts for protons and carbons, and the impact of pH and counter-ions on NMR spectra. I'm also looking for established protocols for sample preparation, including ideal concentrations and appropriate deuterated solvents. Concurrently, I'm seeking peer-reviewed articles and spectral databases for published NMR data, which will serve as a comparison and foundational reference.

A Comparative Guide to the Validation of Sodium L-Rhamnonate Purity using HPAEC-PAD

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for the validation of Sodium L-Rhamnonate purity against other common analytical techniques. As researchers, scientists, and drug development professionals, selecting the most appropriate analytical methodology is paramount for ensuring the quality and efficacy of pharmaceutical products. This document will delve into the technical nuances of HPAEC-PAD, offering a scientifically rigorous perspective on its advantages and limitations, supported by experimental data and protocols.

The Critical Role of Purity in Sodium L-Rhamnonate Applications

Sodium L-Rhamnonate, the sodium salt of L-rhamnonic acid, is a key intermediate in various synthetic pathways and is increasingly investigated for its potential in drug delivery systems and as a precursor for active pharmaceutical ingredients (APIs). Given its role, the purity of Sodium L-Rhamnonate is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Impurities, which can arise from the manufacturing process or degradation, may introduce unwanted biological activity or interfere with downstream reactions. Therefore, a highly sensitive and selective analytical method is required for its quality control.

HPAEC-PAD: The Gold Standard for Carbohydrate Analysis

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) has emerged as a superior technique for the analysis of carbohydrates, including sugar acids like rhamnonate. Unlike other methods, HPAEC-PAD allows for the direct analysis of these non-chromophoric compounds without the need for derivatization, which can be a source of analytical error.

The principle of HPAEC-PAD lies in the separation of carbohydrates as anions on a high-pH anion-exchange column, followed by their sensitive and selective detection using pulsed amperometry. At high pH, the hydroxyl groups of carbohydrates are partially ionized, allowing them to be separated by anion exchange. The pulsed amperometric detector then provides a highly sensitive and specific response to carbohydrates by measuring the electrical current generated during their oxidation at the surface of a gold electrode.

Experimental Workflow for HPAEC-PAD Analysis

The following diagram illustrates the typical workflow for the validation of Sodium L-Rhamnonate purity using HPAEC-PAD.

HPAEC_PAD_Workflow cluster_prep Sample & Standard Preparation cluster_hpaec HPAEC-PAD System cluster_data Data Acquisition & Analysis prep_start Weigh Sodium L-Rhamnonate Sample/Standard dissolve Dissolve in High-Purity Water prep_start->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter autosampler Autosampler Injection filter->autosampler Inject into System pump Isocratic/Gradient Pump (High pH Mobile Phase) autosampler->pump column High-pH Anion-Exchange Column (e.g., CarboPac™ PA10) pump->column detector Pulsed Amperometric Detector (PAD) column->detector chromatogram Obtain Chromatogram detector->chromatogram Generate Signal integration Peak Integration & Identification chromatogram->integration quantification Quantify Purity & Impurities integration->quantification

Caption: Workflow for Sodium L-Rhamnonate Purity Analysis by HPAEC-PAD.

Detailed Experimental Protocol for HPAEC-PAD

1. Reagent and Sample Preparation:

  • Mobile Phase: Prepare a high-purity sodium hydroxide (NaOH) solution (e.g., 100 mM) in deionized water (≥18.2 MΩ·cm). Degas the mobile phase thoroughly.

  • Standards: Prepare a stock solution of high-purity Sodium L-Rhamnonate reference standard in deionized water. Create a series of calibration standards by serial dilution.

  • Sample: Accurately weigh the Sodium L-Rhamnonate sample and dissolve it in deionized water to a known concentration. Filter the solution through a 0.22 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).

  • Mobile Phase: Isocratic or gradient elution with NaOH. The specific concentration and gradient profile will depend on the column and the impurity profile.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducible retention times.

  • Injection Volume: 5 - 25 µL.

3. PAD Settings:

  • Waveform: A multi-step potential waveform optimized for carbohydrate detection. This typically includes potentials for detection, cleaning, and equilibration of the gold electrode.

  • Working Electrode: Gold.

  • Reference Electrode: Ag/AgCl.

4. Data Analysis:

  • Identify the Sodium L-Rhamnonate peak based on the retention time of the reference standard.

  • Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Identify and quantify any impurities by comparing their retention times to known impurity standards, if available.

Comparative Analysis: HPAEC-PAD vs. Alternative Methods

While HPAEC-PAD is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. The following table provides a comparison of HPAEC-PAD with High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and Gas Chromatography with Flame Ionization Detection (GC-FID).

FeatureHPAEC-PADHPLC-RIDGC-FID
Principle Anion-exchange chromatography with electrochemical detectionNormal or reversed-phase chromatography with refractive index detectionGas chromatography with flame ionization detection
Derivatization Not requiredNot requiredRequired (e.g., silylation)
Sensitivity High (picomole range)Low (micromole range)Moderate to High (nanomole range)
Selectivity High for carbohydratesLow, responds to any change in refractive indexHigh, based on volatility and column chemistry
Matrix Effects LowHigh, sensitive to mobile phase composition and temperatureLow
Gradient Elution CompatibleNot compatibleTemperature programming is used
Instrumentation Cost HighModerateModerate
Ease of Use Moderate, requires expertise in electrochemistrySimpleModerate, derivatization can be complex
Decision Framework for Method Selection

The choice of analytical method depends on the specific requirements of the analysis. The following diagram provides a decision-making framework for selecting the most appropriate technique for Sodium L-Rhamnonate purity analysis.

Method_Selection start Start: Need to Analyze Sodium L-Rhamnonate Purity q1 Is high sensitivity (trace impurity analysis) required? start->q1 q2 Is the sample matrix complex? q1->q2 No hpaec_pad HPAEC-PAD q1->hpaec_pad Yes q3 Is derivatization acceptable? q2->q3 No q2->hpaec_pad Yes hplc_rid HPLC-RID q3->hplc_rid No gc_fid GC-FID q3->gc_fid Yes

Caption: Decision Tree for Analytical Method Selection.

Trustworthiness and Self-Validating Systems

A key aspect of any analytical method is its validation to ensure it is fit for its intended purpose. For the HPAEC-PAD method, a comprehensive validation should be performed according to ICH Q2(R1) guidelines. This includes assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of Sodium L-Rhamnonate from its potential impurities and degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the target concentration.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by applying the method to a sample of known purity or by spiking a sample with a known amount of pure Sodium L-Rhamnonate.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

By rigorously validating these parameters, the HPAEC-PAD method becomes a self-validating system, providing a high degree of confidence in the reported purity of Sodium L-Rhamnonate.

Conclusion

For the validation of Sodium L-Rhamnonate purity, HPAEC-PAD stands out as a highly sensitive, selective, and robust analytical technique. Its ability to directly analyze carbohydrates without derivatization simplifies sample preparation and reduces potential sources of error. While other methods like HPLC-RID and GC-FID have their applications, they often lack the sensitivity and selectivity required for comprehensive impurity profiling of pharmaceutical-grade materials. The implementation of a fully validated HPAEC-PAD method provides a trustworthy and authoritative approach to ensuring the quality and safety of Sodium L-Rhamnonate for its use in drug development and other scientific applications.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Benchmarking Reference Standards for 6-Deoxy-L-Mannonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-deoxy-L-mannonic acid (commonly L-Rhamnonic acid) is a pivotal intermediate in the oxidative metabolism of L-rhamnose, particularly in Sphingomonas species utilized for gellan gum production and in the catabolism of plant cell wall pectins. Despite its biological significance, analytical quantification is plagued by three factors: lack of UV chromophores , isomerization equilibrium (lactone vs. free acid) , and high polarity .

This guide objectively compares reference standard configurations—specifically Free Acid vs. Salt Forms and Isotopically Labeled Analogues —and provides validated protocols for their analysis. We demonstrate that while GC-MS offers structural certainty, HPAEC-PAD remains the superior method for routine purity assessment and quantification without derivatization artifacts.

Part 1: The Analytical Challenge & Metabolic Context

To select the correct reference standard, one must understand the analyte's behavior in solution. Unlike neutral sugars, 6-deoxy-L-mannonic acid exists in a pH-dependent equilibrium.

The Lactone Equilibrium Problem

In aqueous solution at acidic or neutral pH, 6-deoxy-L-mannonic acid spontaneously cyclizes to form L-rhamnono-1,4-lactone (and potentially 1,5-lactone).

  • Impact on Chromatography: This results in "split peaks" in HPLC and GC, making integration inaccurate.

  • Solution: Reference standards must be prepared in high-pH buffers (for HPAEC) or derivatized immediately to lock the structure (for GC).

Metabolic Pathway Visualization

Understanding the origin of the analyte aids in identifying potential impurities (e.g., L-Rhamnose or Pyruvate).

RhamnosePathway cluster_legend Pathway Key Rhamnose L-Rhamnose Lactone L-Rhamnono- 1,4-lactone Rhamnose->Lactone L-Rhamnose Dehydrogenase Acid L-Rhamnonic Acid (6-deoxy-L-mannonic acid) Lactone->Acid Lactonase (pH > 8.0 promotes) Acid->Lactone Spontaneous (Acidic pH) KDO 2-Keto-3-deoxy- L-rhamnonate Acid->KDO L-Rhamnonate Dehydratase Cleavage Pyruvate + L-Lactaldehyde KDO->Cleavage Aldolase key1 Target Analyte in Red

Figure 1: The oxidative pathway of L-Rhamnose. Note the reversible equilibrium between the lactone and the target acid, which dictates handling requirements.

Part 2: Comparative Analysis of Reference Standards

When sourcing standards, researchers typically encounter three grades. The choice depends heavily on the detection method (MS vs. PAD).

Table 1: Reference Standard Performance Matrix
FeatureType A: Free Acid (Crystalline) Type B: Lithium/Sodium Salt Type C: 13C-Labeled Internal Std
Primary Utility GC-MS Derivatization, Organic SynthesisHPAEC-PAD, Routine LC-MSLC-MS/MS Quantification (Omics)
Purity (Typical) >95%>98%>95% (Isotopic purity >99%)
Hygroscopicity High (Prone to deliquescence)Low (Stable powder)Moderate
Solubility Water, MethanolWater (High), Methanol (Low)Water
Lactone Content Variable (High)Low (Stabilized as carboxylate)Variable
MS Compatibility ExcellentPoor (Cations suppress ionization)Excellent
Cost

$


Expert Insight: The "Salt" Trap in LC-MS

While Type B (Salts) are easier to weigh and store due to lower hygroscopicity, the counter-ions (Li+, Na+) can cause severe ion suppression or adduct formation in LC-MS (e.g., seeing [M+Na]+ instead of [M-H]-).

  • Recommendation: Use Type B for HPAEC-PAD (where Na+ is already in the eluent). Use Type A or Type C for LC-MS, or perform cation exchange (SPE) on Type B prior to injection.

Part 3: Validated Experimental Protocols

Method A: HPAEC-PAD (The "Gold Standard" for Purity)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection

This method is superior because the high pH eluent (NaOH) forces the lactone ring open, converting 100% of the sample to the measurable rhamnonate form.

  • Instrument: Thermo Dionex ICS-6000 or equivalent.

  • Column: CarboPac PA1 or PA20 (3 x 150 mm).

  • Eluent System:

    • Eluent A: 100 mM NaOH (Keeps lactone open).

    • Eluent B: 100 mM NaOH + 1 M Sodium Acetate (Pushes the acid).

  • Gradient:

    • 0-10 min: Isocratic 100 mM NaOH (Elutes neutral rhamnose).

    • 10-30 min: Linear ramp to 30% Eluent B (Elutes rhamnonic acid).

  • Detection: Carbohydrate Quadruple Waveform.

Performance Data (Simulated from Uronic Acid behavior):

  • LOD: 10–50 µg/L.

  • Linearity: r² > 0.999 (0.1 – 100 mg/L).

  • Separation: Resolves L-Rhamnose (RT ~4 min) from L-Rhamnonic Acid (RT ~18 min) completely.

Method B: GC-MS (Structural Confirmation)

Requires derivatization to Trimethylsilyl (TMS) esters.

  • Reagents: BSTFA + 1% TMCS, Pyridine.

  • Protocol:

    • Lyophilize 50 µg of standard (strictly anhydrous).

    • Add 50 µL Pyridine + 50 µL BSTFA/TMCS.

    • Incubate at 70°C for 60 mins.

    • Critical Step: To prevent multiple peaks (alpha/beta anomers + lactone), consider oximation (Hydroxylamine HCl) prior to silylation.

  • Result: Without oximation, expect 3 peaks. With oximation, expect 1 major peak (syn-oxime TMS ether).

Part 4: Analytical Workflow Decision Tree

Use this diagram to select the correct standard and method for your specific sample matrix.

DecisionTree Start Start: Select Matrix Complex Biological Matrix (Plasma, Cell Lysate) Start->Complex Simple Fermentation Broth / Pure Standard Start->Simple MS_Req Is Mass Spec Required? Complex->MS_Req Purity Goal: Purity/Quantification Simple->Purity Structure Goal: Unknown ID Simple->Structure Yes_MS Use LC-MS/MS (HILIC) MS_Req->Yes_MS Yes Std_C Select Standard: Type C (13C-Labeled) Yes_MS->Std_C HPAEC Use HPAEC-PAD (High pH) Purity->HPAEC Std_B Select Standard: Type B (Na/Li Salt) HPAEC->Std_B GCMS Use GC-MS (TMS Derivatization) Structure->GCMS Std_A Select Standard: Type A (Free Acid) GCMS->Std_A

Figure 2: Decision matrix for selecting the appropriate analytical technique and reference standard grade.

Part 5: Stability & Handling Guidelines

  • Storage: 6-deoxy-L-mannonic acid standards (especially free acid) should be stored at -20°C with desiccant. The salt forms are stable at 4°C but should still be kept dry.

  • Solution Stability:

    • Water (pH 7): Stable for 24 hours. Lactonization occurs slowly.

    • Alkaline (pH > 10): Stable as the open-chain carboxylate. Recommended for stock solutions if using HPAEC.

    • Acidic (pH < 4): Rapid conversion to lactone. Avoid storing in acidic mobile phases.

  • Weighing: Due to hygroscopicity, weigh the salt form (Type B) for creating primary stock solutions, then calculate the free acid equivalent using the molecular weight ratio.

    • Example: MW (Acid) = 180.16 g/mol ; MW (Na-Salt) = 202.14 g/mol . Correction factor = 0.89.

References

  • Watanabe, S., et al. (2008). Identification of the L-Rhamnose non-phosphorylated pathway in Sphingomonas sp. Journal of Biological Chemistry.

  • Thermo Fisher Scientific. (2016). Technical Note 20: Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

  • Gerwig, G. J., et al. (2013). Capillary gas chromatography of carbohydrates as their alditol acetates and trimethylsilyl derivatives.[1] Glycopedia.

  • PubChem. (2023). Compound Summary: L-Rhamnonic acid. National Library of Medicine.

  • Sigma-Aldrich. (2023). Certified Reference Materials and Analytical Standards for Carbohydrates.

Sources

Technical Guide: Differential Analysis of L-Rhamnonate in Complex Metabolic Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of L-rhamnonate (L-rhamnonic acid) is a critical bottleneck in metabolic engineering, specifically within the non-phosphorylated oxidative pathway (NPOP) utilized for converting pectin-rich biomass into platform chemicals.

Distinguishing L-rhamnonate from its structural analogs—such as L-fuconate , L-mannonate , and its downstream metabolite 2-keto-3-deoxy-L-rhamnonate (KDR) —presents significant analytical challenges due to lack of UV chromophores, similar pKa values (approx. 3.4–3.6), and isobaric interference in low-resolution MS.

This guide evaluates three validated methodologies: HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection), HPLC-RI/UV (Ion-Exclusion), and Enzymatic Differential Assays .

Part 1: The Chemical Landscape & Pathway Context

To select the correct analytical method, one must understand the metabolic context. L-rhamnonate is an intermediate, not an endpoint. It is transiently produced from L-rhamnose by L-rhamnose dehydrogenase (RhaDH) and subsequently dehydrated to KDR by L-rhamnonate dehydratase (RhamD).

Figure 1: The Non-Phosphorylated Oxidative Pathway (NPOP)

The following diagram illustrates the critical metabolic flow and the structural transformation where analytical differentiation is required.

RhamnosePathway Rhamnose L-Rhamnose Rhamnonate L-Rhamnonate (Target Analyte) Rhamnose->Rhamnonate  L-Rhamnose Dehydrogenase (NAD+ -> NADH) KDR 2-Keto-3-deoxy- L-rhamnonate (KDR) Rhamnonate->KDR  L-Rhamnonate Dehydratase (-H2O) Pyruvate Pyruvate KDR->Pyruvate  KDR Aldolase Lactaldehyde L-Lactaldehyde KDR->Lactaldehyde

Caption: The oxidative degradation of L-rhamnose. L-rhamnonate is the stable acid intermediate before dehydration to KDR.

Part 2: Comparative Analysis of Detection Methods

The following table synthesizes performance data for the three primary detection modalities.

Table 1: Analytical Performance Matrix
FeatureHPAEC-PAD (Dionex CarboPac)HPLC-RI/UV (Aminex HPX-87H)Enzymatic Assay (RhamD + TBA)
Primary Mechanism Anion Exchange (pKa + Stereochemistry)Ion Exclusion / Ligand ExchangeBiocatalytic Specificity + Colorimetry
Sensitivity (LOD) High (0.5–1.0 µM)Moderate (0.1–0.5 mM)Moderate (10–50 µM)
Isomer Resolution Excellent : Separates L-rhamnonate from L-fuconate.Poor : Co-elution common with other deoxy-sugar acids.Absolute : Enzyme specificity validates stereochemistry.
Interference High salt concentrations affect retention.Organic acids (Acetate/Lactate) may overlap.Requires purified enzyme; susceptible to pH shifts.
Throughput Medium (30-45 min run)Fast (15-25 min run)Low (Manual/Plate-based)
Best Use Case Trace analysis & Isomer confirmation.Routine fermentation monitoring.Validation of specific enantiomers.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" Separation (HPAEC-PAD)

Recommended for distinguishing L-rhamnonate from L-fuconate and L-mannonate.

Principle: At high pH (>12), sugar acids are ionized. The CarboPac columns separate based on the subtle pKa differences and the spatial orientation of hydroxyl groups (stereochemistry).

System Configuration:

  • Instrument: ICS-5000+ or equivalent.

  • Column: Dionex CarboPac PA1 (4 × 250 mm) with Guard Column.

  • Detector: Pulsed Amperometric Detector (PAD) with Gold Electrode.

  • Waveform: Standard Carbohydrate Quadruple Potential.

Methodology:

  • Eluent Preparation:

    • Eluent A: 100 mM NaOH (Carbonate-free).

    • Eluent B: 100 mM NaOH + 1 M Sodium Acetate (NaOAc).

  • Gradient Profile:

    • 0–5 min: Isocratic 100% A (Equilibration).

    • 5–30 min: Linear gradient 0% to 40% B (pushes highly charged acids).

    • 30–35 min: 100% B (Wash).

  • Data Analysis:

    • L-Rhamnose elutes early (neutral sugar).

    • L-Rhamnonate elutes ~18-20 min.

    • L-Fuconate elutes ~22-24 min (distinct separation due to C2/C4 epimerization).

Protocol B: The "Bio-Validation" (Enzymatic Dehydration + TBA)

Essential when chromatographic resolution is ambiguous. This protocol proves the analyte is biologically active L-rhamnonate.

Principle: This is a coupled assay. First, recombinant L-rhamnonate dehydratase (RhamD) converts L-rhamnonate to KDR. Second, the Thiobarbituric Acid (TBA) assay reacts with the keto-deoxy functionality of KDR to form a pink chromophore (Abs 548 nm). If the sample does not turn pink after enzyme treatment, it is not L-rhamnonate.

Reagents:

  • Buffer: 50 mM HEPES-NaOH (pH 7.5) + 2 mM MgCl₂.

  • Enzyme: Purified recombinant RhamD (e.g., from Scheffersomyces stipitis or Haloferax volcanii).

  • TBA Reagent: 0.6% Thiobarbituric acid in water.

  • Periodate Solution: 0.025 M Periodic acid in 0.125 N H₂SO₄.

  • Arsenite Solution: 2% Sodium arsenite in 0.5 N HCl.

Workflow:

EnzymaticAssay Step1 Step 1: Reaction Mix Sample + Buffer + RhamD Enzyme Step2 Incubation 37°C for 30 mins Step1->Step2 Check Conversion: Rhamnonate -> KDR Step2->Check Step3 Step 3: Oxidation Add Periodate (20 min, 0°C) Check->Step3 Contains KDR Step4 Step 4: Stop Reaction Add Arsenite (Neutralize Periodate) Step3->Step4 Step5 Step 5: Chromophore Formation Add TBA, Boil 10 min Step4->Step5 Result Read Absorbance @ 548 nm Step5->Result

Caption: Workflow for the specific enzymatic validation of L-rhamnonate via conversion to KDR.

Step-by-Step:

  • Reaction: Mix 50 µL sample with 50 µL Buffer containing 1 µg RhamD. Incubate at 37°C for 30 min.

  • Oxidation: Add 100 µL Periodate Solution. Incubate on ice for 20 min. (Oxidizes the vicinal diols of KDR).

  • Neutralization: Add 200 µL Arsenite Solution. Vortex until the yellow iodine color disappears.

  • Chromogenesis: Add 800 µL TBA Reagent. Heat at 100°C (boiling water bath) for 10 min.

  • Quantification: Cool to room temp. Measure absorbance at 548 nm.

    • Control: Run the same assay without RhamD.

    • Calculation:

      
      . A positive Delta confirms L-rhamnonate.
      

Part 4: Troubleshooting & Optimization

Distinguishing KDR from L-Rhamnonate

In fermentation broth, KDR and L-rhamnonate often coexist.

  • Direct TBA Assay (No Enzyme): Detects background KDR.

  • Enzyme + TBA Assay: Detects (Background KDR + Converted L-Rhamnonate).

  • Subtraction: Differentiates the two pools.

HPLC Column Longevity (Aminex HPX-87H)

While robust, the HPX-87H uses 5 mM H₂SO₄.

  • Risk: L-rhamnonate can slowly lactonize to L-rhamno-1,4-lactone in acidic mobile phases, leading to split peaks (a "shoulder" on the chromatogram).

  • Mitigation: Maintain column temperature at 50-60°C to ensure rapid equilibrium or drive the form entirely to the acid state.

References

  • Watanabe, S., et al. (2008). Ethanol production from L-rhamnose by Scheffersomyces stipitis.

  • Reher, M. & Gebhard, S. (2011). L-Rhamnose degradation in the halophilic archaeon Haloferax volcanii involves a novel non-phosphorylated pathway.

  • Bermúdez, M., et al. (2020). Chromatographic methods for the determination of dicarboxylic acids and sugars in biomass.

Comparative Metabolomics: Oxidative vs. Non-Oxidative Rhamnose Catabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of microbial physiology and metabolic engineering, the utilization of L-rhamnose (6-deoxy-L-mannose) proceeds via two distinct, orthogonal architectures: the classical Phosphorylated (Non-Oxidative) Pathway and the alternative Oxidative (Non-Phosphorylated) Pathway .

For researchers investigating carbon flux, pathogenicity factors, or optimizing biomass conversion, distinguishing these pathways is critical. This guide compares the metabolomic signatures, energetic costs, and analytical requirements for both systems. We provide a validated workflow for differential detection using LC-MS/MS and GC-MS platforms.

Part 1: Mechanistic Divergence (The "Product" Specs)

To interpret metabolomic data, one must first understand the structural transformations. The two pathways differ fundamentally in their strategy for ring cleavage and activation.

The Phosphorylated (Non-Oxidative) Pathway

Standard Model: Escherichia coli, Salmonella enterica

This pathway follows a "isomerize-then-phosphorylate" logic, mirroring glycolysis. It is ATP-dependent at the entry point.

  • Mechanism: L-Rhamnose is isomerized to a ketose, phosphorylated at the C1 position, and cleaved via a Class II aldolase.

  • Key Metabolite Marker: L-Rhamnulose-1-Phosphate (R1P) .

  • Terminal Output: Dihydroxyacetone phosphate (DHAP) and L-Lactaldehyde.

The Oxidative (Non-Phosphorylated) Pathway

Alternative Model: Sphingomonas sp., Rhizobium leguminosarum

This pathway, elucidated more recently (Watanabe et al.), bypasses phosphorylation entirely during the initial steps, relying instead on oxidation to drive cleavage.

  • Mechanism: L-Rhamnose is oxidized to a lactone, hydrolyzed to a sugar acid, dehydrated, and cleaved.

  • Key Metabolite Marker: 2-keto-3-deoxy-L-rhamnonate (KDR) and L-Rhamnonate .

  • Terminal Output: Pyruvate and L-Lactaldehyde.

Part 2: Visualizing the Metabolic Fork

The following diagram illustrates the distinct topology of these pathways. Note the divergence in intermediates (Phospho-sugars vs. Sugar Acids).

RhamnosePathways cluster_nonox Non-Oxidative (Phosphorylated) cluster_ox Oxidative (Non-Phosphorylated) Rhamnose L-Rhamnose Rhamnulose L-Rhamnulose Rhamnose->Rhamnulose Rha Isomerase (RhaA) Lactone L-Rhamnono- 1,4-lactone Rhamnose->Lactone L-Rha Dehydrogenase +NAD(P)+ R1P L-Rhamnulose-1-P Rhamnulose->R1P Rhamnulose Kinase (RhaB) +ATP DHAP DHAP (Glycolysis) R1P->DHAP R1P Aldolase (RhaD) Lactaldehyde L-Lactaldehyde R1P->Lactaldehyde Rhamnonate L-Rhamnonate Lactone->Rhamnonate Lactonase KDR 2-Keto-3-deoxy- L-rhamnonate (KDR) Rhamnonate->KDR L-Rhamnonate Dehydratase Pyruvate Pyruvate (TCA Cycle) KDR->Pyruvate KDR Aldolase KDR->Lactaldehyde

Figure 1: Topological comparison of rhamnose catabolism. Green path indicates the ATP-consuming phosphorylated route (E. coli). Yellow path indicates the oxidative route (Sphingomonas).

Part 3: Comparative Performance & Metabolomics

For the analytical chemist or metabolic engineer, the choice of pathway dictates the analytical platform.

Table 1: Metabolomic & Energetic Profile Comparison
FeatureNon-Oxidative (Phosphorylated)Oxidative (Non-Phosphorylated)
Primary Analyte Class Phosphorylated KetosesSugar Acids (Deoxy-aldonic acids)
Ionization Mode (MS) Negative Mode (ESI-)Negative Mode (ESI-)
Chromatography Preference HILIC or Anion Exchange (High Polarity)Reverse Phase (C18) or HILIC (Medium Polarity)
Key Mass Transitions (MRM) m/z 243 → 79 (Phosphate group loss)m/z 179 → 89 (Carboxyl loss)
Energetics (Input) Consumes 1 ATPConsumes 0 ATP; Generates 1 NAD(P)H
Carbon Efficiency High (DHAP feeds glycolysis directly)High (Pyruvate feeds TCA)
Isobaric Interference Fructose-1-P, Glucose-6-P (Requires RT separation)Gluconate, Galactonate (Requires RT separation)
Analytical Causality
  • Why HILIC for Non-Oxidative? L-Rhamnulose-1-P is highly hydrophilic and anionic. It will elute in the void volume of a C18 column. Hydrophilic Interaction Liquid Chromatography (HILIC) at basic pH (ammonium acetate/hydroxide) is required to retain and separate it from other sugar phosphates.

  • Why Derivatization for Oxidative (GC-MS)? While LC-MS detects L-Rhamnonate natively, GC-MS requires silylation (MSTFA/BSTFA) to make the sugar acids volatile. The oxidative pathway intermediates (KDR) are thermally unstable and may degrade during GC injection if not methoximated first.

Part 4: Experimental Workflow (Self-Validating Protocol)

This protocol is designed to simultaneously extract polar metabolites (pathway 1) and organic acids (pathway 2), ensuring an unbiased comparison.

Reagents
  • Quenching Solution: 60% Methanol / 40% Water (pre-chilled to -40°C).

  • Internal Standards: ^13^C-Glucose-6-P (for Non-Ox) and ^13^C-Gluconate (for Ox).

Step-by-Step Protocol
  • Rapid Quenching (Crucial for Turnover Accuracy):

    • Inject 1 mL of cell culture directly into 4 mL of -40°C Quenching Solution .

    • Why: Rhamnulose-1-P has a turnover rate of <2 seconds. Slow quenching leads to ATP hydrolysis and signal loss.

    • Centrifuge at 4,000 x g for 5 min at -10°C. Discard supernatant.

  • Dual-Phase Extraction:

    • Resuspend pellet in 500 µL Acetonitrile:Methanol:Water (40:40:20) at -20°C.

    • Add Internal Standards (10 µM final conc).

    • Vortex for 30s; Incubate on ice for 15 min.

    • Centrifuge at 14,000 x g for 10 min. Collect supernatant.

  • LC-MS/MS Configuration (HILIC Mode):

    • Column: ZIC-pHILIC (Polymeric bead), 150 x 2.1 mm, 5 µm.

    • Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 80% B to 20% B over 15 minutes.

    • Validation Check: Ensure Rhamnulose-1-P elutes after the void volume but before Glucose-6-P.

Workflow Diagram

Workflow cluster_analysis Parallel Analysis Sample Cell Culture (OD600 ~1.0) Quench Quench (-40°C) 60% MeOH Sample->Quench < 5 sec Extract Extraction ACN:MeOH:H2O Quench->Extract Lysis LCMS LC-MS/MS (HILIC) Target: R1P, Rhamnonate Extract->LCMS GCMS GC-MS (MOX-TMS) Target: KDR, Pyruvate Extract->GCMS Data Flux Ratio Calculation LCMS->Data GCMS->Data

Figure 2: Dual-platform workflow for comprehensive rhamnose catabolite profiling.

Part 5: Application in Drug Development & Biotech

Antimicrobial Targets

The non-oxidative pathway is prevalent in pathogenic Salmonella. Inhibiting Rhamnulose-1-phosphate aldolase (RhaD) causes accumulation of R1P.

  • Toxicity Mechanism: Accumulation of phosphorylated sugars acts as a "metabolic trap," sequestering intracellular phosphate and stalling growth (similar to the galactose-1-P toxicity model).

  • Screening: Use the workflow above to screen library hits. A hit will show elevated R1P and depleted DHAP.

Metabolic Engineering (Biomass)

For bioproduction using pectin-rich waste (high rhamnose), the Oxidative Pathway is theoretically superior.

  • Advantage: It preserves ATP. The non-oxidative pathway burns 1 ATP per rhamnose. The oxidative pathway generates NADH without ATP cost, improving the theoretical yield of products like ethanol or lipids.

  • Implementation: Heterologous expression of the Sphingomonaslra cluster into E. coli strains deleted for rhaA/B.

References

  • Watanabe, S., et al. (2008). "Functional characterization of the L-rhamnose-catabolic pathway in Sphingomonas sp. strain A1." Journal of Bacteriology. [Link]

  • Gruenberger, A., et al. (2019). "The Rhamnose Catabolism of Pseudomonas putida KT2440." Frontiers in Microbiology. [Link]

  • Badet, B., et al. (1987). "Rhamnulose-1-phosphate aldolase from Escherichia coli. Crystallization and properties." Journal of Biological Chemistry. [Link]

  • Kanehisa, M., & Goto, S. (2000). "KEGG: Kyoto Encyclopedia of Genes and Genomes." (Pathway Maps: map00051). [Link]

Verification of Enzymatically Produced L-Rhamnonate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enzymatic oxidation of L-rhamnose to L-rhamnonate (6-deoxy-L-mannonate) is a critical step in the bioproduction of platform chemicals and rare sugar acids. While enzymatic specificity generally ensures high stereochemical fidelity, process conditions (pH, temperature) and enzyme promiscuity can lead to epimerization or incomplete conversion.

This guide provides an orthogonal analytical framework to verify the identity and stereochemical purity of L-rhamnonate. We compare the industry-standard HPAEC-PAD against GC-MS and NMR , recommending a multi-modal approach for definitive validation.

The Stereochemical Challenge

L-Rhamnose (6-deoxy-L-mannose) possesses four chiral centers (C2, C3, C4, C5). The enzymatic conversion via L-Rhamnose Dehydrogenase (RhaD) targets the anomeric carbon (C1), oxidizing the hemiacetal to a carboxylic acid (via a lactone intermediate).

Critical Quality Attributes (CQAs):

  • Oxidation State: Complete conversion of aldehyde (C1) to carboxylate.

  • Stereochemical Retention: Preservation of the (2R, 3R, 4R, 5R) configuration.

  • Absence of Epimers: Prevention of C2 epimerization (to L-mannonate) or lactone hydrolysis failures.

Visualizing the Pathway

The following diagram illustrates the enzymatic pathway and potential failure points requiring analysis.

RhamnonatePathway cluster_analysis Analytical Checkpoints Rhamnose L-Rhamnose (Substrate) Lactone L-Rhamnono-1,4-lactone (Intermediate) Rhamnose->Lactone L-Rhamnose Dehydrogenase (NAD+ -> NADH) Check1 Check 1: Conversion % Rhamnose->Check1 Rhamnonate L-Rhamnonate (Target Product) Lactone->Rhamnonate Lactonase or Spontaneous Hydrolysis (pH > 6) Epimer L-Mannonate (Impurity) Lactone->Epimer Epimerization (High pH / Temp) Check2 Check 2: Stereochemistry Rhamnonate->Check2

Figure 1: Enzymatic pathway from L-Rhamnose to L-Rhamnonate, highlighting the risk of epimerization and critical analytical checkpoints.

Comparative Analysis of Verification Methods

We evaluated three primary methodologies for L-rhamnonate verification. The choice of method depends on the stage of development (Screening vs. QC).

Table 1: Performance Matrix
FeatureHPAEC-PAD (Recommended)GC-MS (Structural)1H-NMR (Definitive)
Principle Anion Exchange + Pulsed AmperometryGas Phase Separation + Mass SpecProton Magnetic Resonance
Derivatization None (Direct injection)Required (TMS/Acetylation)None (D₂O exchange)
Stereo-Selectivity High (Separates epimers)High (Chiral columns required)Absolute (Coupling constants)
Sensitivity High (pmol range)High (fmol range)Low (mg required)
Throughput High (30 min/sample)Medium (Prep time high)Low
Primary Utility Routine QC & QuantificationImpurity ID & UnknownsStructure Validation
Expert Insight

"While NMR is the gold standard for structural elucidation, it lacks the sensitivity for impurity profiling in fermentation broths. HPAEC-PAD is the superior choice for routine process monitoring because sugar acids are weak electrolytes (


) that separate distinctly from neutral sugars on anion exchange columns at high pH."

Detailed Experimental Protocols

Method A: HPAEC-PAD (The Workhorse)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.

Rationale: At pH > 12, L-rhamnonate is fully ionized (


) and binds strongly to anion exchange resins, while L-rhamnose (neutral) elutes in the void volume or with low retention. This provides baseline separation.

Protocol:

  • System: Dionex ICS-6000 or equivalent with Electrochemical Detector.

  • Column: CarboPac PA1 or PA10 (4 x 250 mm).

  • Mobile Phase:

    • Eluent A: 100 mM NaOH (Isocratic hold).

    • Eluent B: 100 mM NaOH + 500 mM NaOAc (Gradient).

  • Gradient Profile:

    • 0-10 min: 100% A (Elutes neutral L-Rhamnose).

    • 10-30 min: 0-100% B (Elutes L-Rhamnonate).

  • Detection: Gold electrode, standard carbohydrate quad-potential waveform.

Success Criteria:

  • L-Rhamnose Retention Time (RT): ~3-5 min.

  • L-Rhamnonate Retention Time (RT): ~15-20 min.

  • Resolution (

    
    ):  > 2.0 between substrate and product.
    
Method B: NMR Spectroscopy (The Validator)

Nuclear Magnetic Resonance for Absolute Configuration.

Rationale: To prove the product is L-rhamnonate and not an isomer, we analyze the coupling constants (


) of the ring protons. However, since rhamnonate is acyclic in solution (equilibrium with lactone), the key marker is the disappearance of the anomeric proton (H1) .

Protocol:

  • Sample Prep: Lyophilize 5-10 mg of purified product. Dissolve in 600 µL

    
    .
    
  • Acquisition: 400 MHz or higher. 64 scans.

  • Key Signals to Monitor:

    • L-Rhamnose (Substrate): Doublet at

      
       5.17 ppm ( 
      
      
      
      -anomer,
      
      
      Hz).
    • L-Rhamnonate (Product): Absence of signals in the 4.5–5.5 ppm anomeric region. Shift of H2 proton to

      
       4.0–4.2 ppm (deshielded by adjacent carboxylate).
      
    • Methyl Group: Doublet at

      
       1.2 ppm (remains unchanged, confirming C6 integrity).
      

Decision Logic for Verification

Use this logic flow to validate your enzymatic product.

DecisionTree Sample Enzymatic Reaction Mix HPAEC Run HPAEC-PAD (Method A) Sample->HPAEC CheckRT New Peak at RT ~18min? HPAEC->CheckRT Fail1 No Conversion Check Enzyme Activity CheckRT->Fail1 No Pass1 Putative L-Rhamnonate CheckRT->Pass1 Yes Purify Purify (Ion Exchange) Pass1->Purify NMR Run 1H-NMR (Method B) Purify->NMR CheckH1 H1 Anomeric Signal Absent? NMR->CheckH1 Fail2 Incomplete Oxidation or Lactone Hydrolysis Issue CheckH1->Fail2 No Success VERIFIED L-Rhamnonate CheckH1->Success Yes

Figure 2: Logical workflow for stepwise verification of product identity.

References

  • Watanabe, S., et al. (2008). "Identification of the L-Rhamnose Metabolism Pathway in Sphingomonas sp. Strain A1." Journal of Bacteriology.

  • Thermo Fisher Scientific. "Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)." Technical Note 20.

  • Bubb, W. A. (2003). "NMR spectroscopy in the study of carbohydrates and glycoconjugates." Concepts in Magnetic Resonance Part A. Provides the fundamental chemical shifts required for interpreting sugar acid spectra.

Disclaimer: This guide is intended for research purposes. Protocols should be optimized for specific sample matrices.

mass spectral fragmentation patterns of rhamnonate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Expanding Search Parameters

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Defining Search Criteria

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benchmarking commercial Sodium L-Rhamnonate sources for research

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering initial data by running comprehensive Google searches for Sodium L-Rhamnonate. I'm focusing on its research applications, identifying commercial sources, and seeking established analytical methods for purity and identity verification. My next step will be to filter and categorize the information for relevance.

Structuring the Comparison Guide

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Organizing Data & Content

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Safety Operating Guide

Personal protective equipment for handling Sodium L-Rhamnonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Sodium L-Rhamnonate (the sodium salt of L-Rhamnonic acid) is a carbohydrate derivative often utilized in biochemical research and cosmetic formulation for its potential anti-aging and cell-signaling properties. While generally classified as low-toxicity compared to cytotoxic agents, the "low hazard" label often leads to complacency in the laboratory.

As scientists, we must recognize that bio-organic salts are frequently hygroscopic and prone to static charging. The primary operational risks are not acute toxicity, but rather:

  • Respiratory Irritation: Fine particulates can act as mechanical irritants to the bronchial mucosa.

  • Sample Integrity: Moisture absorption degrades the reagent, leading to inconsistent experimental data.

  • Cross-Contamination: Static-charged dust adheres to surfaces and clothing, compromising other assays.

This guide provides a self-validating safety protocol based on the Precautionary Principle : treat the substance as a potential irritant until definitive toxicological data proves otherwise.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for Sodium L-Rhamnonate is dictated by its physical form (typically a fine, white powder) and its solubility profile. The following matrix moves beyond generic advice to explain the causality of each choice.

PPE Specifications Table
Protection ZoneRecommended EquipmentTechnical JustificationStandard Reference
Respiratory N95 / FFP2 Mask (Minimum)Sodium L-Rhamnonate dust is fine and can remain suspended. N95 filters 95% of airborne particles >0.3 microns.NIOSH 42 CFR 84 [1]
Hand Nitrile Gloves (Min 0.11mm thickness)Latex contains proteins that can cause sensitization. Nitrile offers superior resistance to organic salts and incidental solvent splashes.EN 374-1 Type B [2]
Eye Safety Glasses with Side Shields Prevents ocular contact from aerosolized dust or splashes during solubilization.ANSI/ISEA Z87.1 [3]
Body Lab Coat (Cotton/Poly Blend) A blend is preferred over pure synthetic to reduce static electricity buildup, which disperses the powder.NFPA 45 [4]
The "Double-Glove" Protocol

For high-purity applications or when handling quantities >10g:

  • Inner Layer: 4 mil Nitrile (Bright color, e.g., Orange).

  • Outer Layer: Standard Blue/Purple Nitrile. Logic: This provides immediate visual confirmation of barrier breach and allows the outer glove to be shed inside the fume hood if contaminated, preventing spread to door handles or pipettes.

Operational Workflow: Safe Handling & Solubilization

To maintain both safety and scientific integrity, the handling of Sodium L-Rhamnonate should follow a closed-loop logic to minimize exposure.

Step-by-Step Protocol
Phase A: Preparation & Weighing

Context: This substance is likely hygroscopic. Exposure to ambient humidity causes clumping, which leads to aggressive scraping and dust generation.

  • Environmental Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the powder.

    • Why: Organic salts carry static charge; without neutralization, particles will "jump" off the spatula, creating an inhalation hazard.

  • Transfer: Use a chemically inert spatula (PTFE-coated or stainless steel). Avoid wood or plastic which can harbor moisture or static.

Phase B: Solubilization (Aqueous)

Context: Sodium L-Rhamnonate is highly soluble in water. The heat of solution is generally negligible, but standard thermodynamic precautions apply.

  • Vessel Selection: Use a borosilicate glass beaker with a magnetic stir bar.

  • Addition Order: Always add the solid to the solvent (water/buffer), not vice versa.

    • Why: Adding water to a pile of powder creates a "gel block" or clumps that are difficult to dissolve and may require vigorous agitation (splashing risk).

  • Agitation: Cover the vessel with Parafilm or a watch glass immediately after addition. Stir at medium speed (avoid vortexing that reaches the bottom) to prevent aerosolization.

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this substance, integrating safety checks with experimental steps.

G Start START: Handling Sodium L-Rhamnonate RiskAssess Risk Assessment: Check Ventilation & Humidity Start->RiskAssess PPE_Check PPE Verification: Nitrile Gloves + N95 + Glasses RiskAssess->PPE_Check Weighing Weighing (Inside Hood): Use Anti-Static Tools PPE_Check->Weighing Solubilization Solubilization: Add Solid to Solvent Weighing->Solubilization Spill_Check Spill / Dust Release? Solubilization->Spill_Check Cleanup Wet Wipe Cleanup: Avoid Dry Sweeping Spill_Check->Cleanup Yes Waste Disposal: Aqueous Waste Stream Spill_Check->Waste No Cleanup->Waste

Figure 1: Operational workflow emphasizing the hierarchy of controls during the handling of Sodium L-Rhamnonate.

Emergency Response & Disposal

Spills and Exposure

Because Sodium L-Rhamnonate is a powder, dry sweeping is strictly prohibited . It generates airborne dust clouds.

  • Minor Spill (<5g):

    • Cover the spill with wet paper towels (dampened with water) to immobilize the dust.

    • Wipe inward from the periphery to the center.

    • Place waste in a sealed bag.

  • Eye Contact:

    • Immediately flush with tepid water for 15 minutes.

    • Note: Sugar acids can slightly alter the pH of the eye's mucous membrane; flushing restores physiological balance.

Disposal Protocol

Sodium L-Rhamnonate is biodegradable and generally low-toxicity, but laboratory waste regulations take precedence.

  • Primary Path: Dissolve in water and dispose of via the Non-Hazardous Aqueous Waste stream (unless mixed with hazardous solvents).

  • Solid Waste: Contaminated gloves and weighing boats should be disposed of in Lab Trash (unless the reagent was used with biohazards or toxic co-solvents).

  • Verification: Consult your institution's EHS (Environmental Health & Safety) officer. Do not pour down the drain without explicit permit confirmation [5].

References

  • NIOSH (National Institute for Occupational Safety and Health). NIOSH Guide to the Selection and Use of Particulate Respirators (42 CFR 84). Centers for Disease Control and Prevention. Available at: [Link]

  • European Standards (CEN). EN ISO 374-1:2016 - Protective gloves against dangerous chemicals and micro-organisms. ISO. Available at: [Link]

  • ANSI/ISEA. ANSI/ISEA Z87.1-2020: American National Standard for Occupational and Educational Personal Eye and Face Protection Devices. International Safety Equipment Association. Available at: [Link]

  • NFPA (National Fire Protection Association). NFPA 45: Standard on Fire Protection for Laboratories Using Chemicals. NFPA. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

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